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  • Product: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
  • CAS: 1185314-18-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride

Executive Summary In modern drug discovery, bifunctional building blocks are the cornerstone of modular library synthesis. 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1185314-18-4) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of modular library synthesis. 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1185314-18-4) is a highly versatile intermediate frequently utilized in the development of kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs). However, its dual-reactivity profile presents unique chemoselectivity challenges.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, explains the causality behind its specific salt formulation, and outlines self-validating experimental workflows for orthogonal functionalization.

Physicochemical Properties & Structural Analysis

To design efficient and scalable reactions, one must first understand the intrinsic properties of the molecule. The compound features a highly electrophilic C4-chloropyrimidine core and a highly nucleophilic secondary amine on the piperidine ring.

Table 1: Key Physicochemical Parameters
ParameterValue
Chemical Name 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS Number 1185314-18-4
Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
Appearance White to off-white solid
Piperidine pKa (Conjugate Acid) ~11.1
Pyrimidine pKa (Conjugate Acid) ~1.3
Solubility Profile Soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes
The Causality of the Hydrochloride Salt

A common question among synthetic chemists is why this building block is exclusively supplied and stored as a hydrochloride salt rather than a free base. The answer lies in the dramatic pKa difference between the two reactive sites.

The conjugate acid of the piperidine nitrogen has a pKa of approximately 11.1 , making the free base highly nucleophilic. Conversely, the C4-position of the pyrimidine is highly electrophilic. If stored as a free base, the piperidine nitrogen of one molecule would rapidly attack the C4-chloro group of another via intermolecular Nucleophilic Aromatic Substitution (SNAr), leading to runaway oligomerization and degradation. The hydrochloride salt completely protonates the piperidine nitrogen, neutralizing its nucleophilicity and ensuring long-term shelf stability.

Orthogonal Reactivity & Chemoselective Strategy

Functionalizing this molecule requires strict pH control to dictate which site reacts.

ReactivityMap SM 4-Chloro-6-(piperidin-4-yloxy) pyrimidine HCl C4 C4-Chloro Position (Electrophilic) SM->C4 Pip Piperidine Nitrogen (Nucleophilic) SM->Pip SNAr SNAr / Cross-Coupling (Requires Base/Pd) C4->SNAr Anilines, Thiols Amine Acylation / Alkylation (Requires Neutralization) Pip->Amine R-COCl, R-CHO

Fig 1: Orthogonal reactivity pathways of the bifunctional pyrimidine-piperidine scaffold.

If the goal is to functionalize the pyrimidine ring (e.g., via SNAr with an aniline) while leaving the piperidine intact, traditional basic conditions (e.g., using K₂CO₃ or DIPEA) will fail. Adding base deprotonates the piperidine, re-initiating self-condensation.

Instead, we exploit the pKa differential. By running the SNAr reaction under mildly acidic conditions, the aliphatic piperidine (pKa ~11.1) remains strictly protonated and inert, while the less basic external aniline (pKa ~4.6) remains partially unprotonated and capable of attacking the pyrimidine core .

Experimental Workflows (Self-Validating Systems)

Protocol A: Acid-Catalyzed Chemoselective SNAr at C4-Pyrimidine

This protocol describes the coupling of an external aniline to the C4 position without prior protection of the piperidine nitrogen.

SNArWorkflow S1 Step 1: Substrate Suspension Suspend HCl salt in i-PrOH S2 Step 2: Acidic Catalysis Add Aniline (1.2 eq) + HCl (0.1 eq) S1->S2 S3 Step 3: Thermal Activation Heat to 80°C for 16 hours S2->S3 S4 Step 4: Self-Validation LC-MS confirms [M+H]+, no oligomers S3->S4

Fig 2: Chemoselective acid-catalyzed SNAr workflow preventing piperidine self-condensation.

Step-by-Step Methodology:

  • Suspension: In a dry 50 mL round-bottom flask, suspend 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (1.0 eq, 2.0 mmol) and the target aniline (1.2 eq, 2.4 mmol) in 15 mL of isopropanol (i-PrOH).

  • Acidic Catalysis: Add 0.1 equivalents of aqueous HCl (1.0 M).

    • Causality: The catalytic acid ensures the pH remains low enough to keep the piperidine >99.9% protonated, completely suppressing self-condensation, while allowing the aniline to act as a nucleophile .

  • Thermal Activation: Stir the mixture at 80 °C for 16 hours.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to remove unreacted aniline.

  • Self-Validation Checkpoint: Analyze the crude solid via LC-MS.

    • Success: Presence of the [M+H]⁺ peak corresponding to the aniline adduct.

    • Failure (Polymerization): Presence of high-molecular-weight peaks (e.g., dimers at[2M-HCl]⁺) indicates the pH was too high during the reaction.

Protocol B: In Situ N-Protection (Boc-Derivatization)

If the synthetic route requires functionalizing the piperidine first, the C4-chloro group must be preserved.

Step-by-Step Methodology:

  • Electrophile Pre-loading: Suspend the HCl salt (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Immediately add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Causality: Pre-loading the electrophile ensures that the moment the amine is liberated by the base, it is trapped by the Boc anhydride rather than attacking another pyrimidine molecule.

  • Controlled Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform ¹H-NMR (CDCl₃). The appearance of a massive 9H singlet at ~1.45 ppm confirms Boc protection, while the pyrimidine C5-H singlet at ~6.7 ppm confirms the pyrimidine ring remains intact and unreacted.

Analytical Characterization Data

To ensure trustworthiness and reproducibility, reference the following quantitative markers for the starting material prior to any synthetic manipulation.

Table 2: Analytical Validation Markers
Analytical TechniqueKey Diagnostic Markers
LC-MS (ESI+) [M-HCl+H]⁺ = 214.1 m/z (Base peak); Isotope pattern indicates 1x Chlorine (3:1 ratio at 214/216).
¹H-NMR (D₂O) Pyrimidine C2-H: ~8.5 ppm (s, 1H); Pyrimidine C5-H: ~6.9 ppm (s, 1H); Piperidine NH₂⁺: ~9.0 ppm (br s, 2H).
¹³C-NMR (D₂O) Pyrimidine C4 (C-Cl): ~162 ppm; Pyrimidine C6 (C-O): ~170 ppm; Piperidine C-O: ~72 ppm.

References

  • Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: PubChem URL: [Link]

  • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: RSC Advances URL: [Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 4-Chloro-6-(piperidin-4-yloxy)pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride. The methodologies detailed herein are grounded in established crystallographic principles and practices, offering a robust framework for obtaining and interpreting high-quality structural data.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, a thorough understanding of a molecule's three-dimensional structure is paramount. For a compound such as 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, which contains key pharmacophoric elements like a pyrimidine ring and a piperidine moiety, the precise arrangement of atoms in the solid state governs its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic arrangement, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[1][2] This guide will navigate the user through the critical stages of a successful crystallographic analysis, from the foundational step of crystal growth to the final interpretation of the intricate network of interactions that define the crystalline state.

The Cornerstone of Crystallography: Obtaining High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal.[3] For 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, a polar and potentially flexible molecule, obtaining diffraction-quality crystals requires a systematic approach to crystallization.

Strategic Solvent Selection

The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when heated and allow for slow precipitation of crystals upon cooling. Given the hydrochloride salt nature of the target compound, polar protic solvents such as ethanol, methanol, and isopropanol are excellent starting points. Mixtures of solvents can also be highly effective. For instance, dissolving the compound in a good solvent like ethanol and then introducing an anti-solvent (a solvent in which the compound is poorly soluble) such as ethyl acetate or diethyl ether can induce crystallization.

Crystallization Methodologies

Several techniques can be employed to grow single crystals. The choice of method is often empirical, and multiple approaches should be explored in parallel.

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing the concentration and promoting crystal growth.

  • Slow Cooling: This involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.[4] The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.[4]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[5] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4][6]

A recommended starting point for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride would be to attempt crystallization from a warm ethanolic solution by slow cooling, as well as setting up vapor diffusion experiments with ethanol as the solvent and ethyl acetate or diethyl ether as the anti-solvent.

The following diagram illustrates the vapor diffusion crystallization workflow:

G cluster_0 Vapor Diffusion Setup cluster_1 Process a Small vial with concentrated solution of compound b Large sealed container d Anti-solvent vapor diffuses into the small vial b->d Slow Diffusion c Anti-solvent e Solubility of the compound decreases d->e f Supersaturation is achieved e->f g Crystal nucleation and growth f->g

Caption: Workflow of the vapor diffusion method for crystallization.

Crystal Harvesting and Mounting

Once suitable crystals have formed—ideally with dimensions between 0.1 and 0.3 mm and appearing clear and free of defects under a microscope—they must be carefully harvested.[3] The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms.[1][2]

Data Collection

The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

The workflow for single-crystal X-ray diffraction data collection is as follows:

G A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Cool Crystal to 100 K B->C D Irradiate with Monochromatic X-rays C->D E Rotate Crystal D->E F Collect Diffraction Patterns E->F

Caption: The process of single-crystal X-ray diffraction data collection.

Data Reduction and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the electron density.[7] The SHELXS program is a powerful tool for this purpose.[7][8]

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The SHELXL program is widely used for structure refinement.[9]

Key Refinement Parameters:

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for good quality structures
wR2 A weighted residual factor based on the squared structure factor amplitudes.< 0.15 is generally acceptable
Goof Goodness-of-fit; should be close to 1 for a good refinement.~1.0

Deciphering the Blueprint: Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Geometry

The refinement yields precise bond lengths, bond angles, and torsion angles. For 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, key parameters to analyze include:

  • The planarity of the pyrimidine ring.

  • The conformation of the piperidine ring (typically a chair conformation).[10][11]

  • The geometry of the ether linkage.

Intermolecular Interactions

The packing of molecules in the crystal is dictated by a network of intermolecular interactions.[12][13] For a hydrochloride salt, hydrogen bonding is expected to be a dominant feature.

  • Hydrogen Bonds: The protonated piperidine nitrogen will act as a strong hydrogen bond donor, likely interacting with the chloride anion and potentially with the nitrogen atoms of the pyrimidine ring of an adjacent molecule. The presence of N-H...Cl and possibly C-H...O or C-H...N interactions should be investigated.[14]

  • π-π Stacking: The electron-deficient pyrimidine rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

  • Halogen Bonding: The chlorine atom on the pyrimidine ring could potentially participate in halogen bonding interactions.

The analysis of these interactions is crucial for understanding the stability and properties of the crystalline solid.[15]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[16] It provides a graphical representation of the regions of close contact between molecules, highlighting the nature and extent of different types of interactions.

The logical flow of structure analysis is depicted below:

G A Refined Crystal Structure B Analysis of Molecular Geometry A->B C Analysis of Intermolecular Interactions A->C E Understanding of Crystal Packing and Properties B->E D Hirshfeld Surface Analysis C->D C->E D->E

Caption: Logical workflow for the analysis of a refined crystal structure.

Conclusion

The crystal structure analysis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, from the meticulous growth of single crystals to the detailed interpretation of the refined structure, provides invaluable information for the drug development process. A successful crystallographic study not only confirms the chemical identity and constitution of the molecule but also reveals the subtle interplay of forces that govern its solid-state behavior. This guide provides a robust framework for researchers to undertake such an analysis, ensuring scientific integrity and leading to a deeper understanding of this promising pharmaceutical building block.

References

  • Gurbanov, A. V., & Guseinov, F. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Ito, H., & Seki, T. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 7(Pt 6), 1051–1057. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Gavezzotti, A. (2015). Intermolecular atom–atom bonds in crystals – a chemical perspective. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 5), 574–580. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

  • Sheldrick, G. M. (1990). Phase annealing in SHELX-90: direct methods for larger structures. Acta Crystallographica Section A: Foundations of Crystallography, 46(6), 467-473. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Michaels, W., et al. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. IUCrJ, 7(Pt 3), 416–424. [Link]

  • Khan, I., et al. (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 8(1), 384-391. [Link]

  • Crystallography Open Database. (n.d.). Guide for crystallization. [Link]

  • Yadav, D., et al. (2019). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 9(4), 541-554. [Link]

  • Chemical Substance Information. (n.d.). 4-Chloro-6-(piperidin-4-yloxy)-pyriMidine hydrochloride, 98+%. [Link]

  • PubChemLite. (n.d.). Pyrimidine, 4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-piperidino-, hydrochloride. [Link]

  • Gultyai, V. P., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1258. [Link]

  • Koyiri, K., & Kumar, S. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 45-49. [Link]

  • European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES. EP1301489B1. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Rajeswari, D., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Zhang, L., et al. (2015). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 119-120. [Link]

  • Aris, E., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1080. [Link]

  • Liang, Y., et al. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 60–63. [Link]

  • Chemical Substance Information. (n.d.). 4-Chloro-6-(piperidin-3-yloxy)-pyriMidine hydrochloride, 98+%. [Link]

Sources

Foundational

Comprehensive Safety &amp; Handling Whitepaper: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride in Drug Discovery

Part 1: Executive Summary & Structural Rationale 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1185314-18-4) is a highly versatile, bifunctional building block extensively utilized in the synthesis of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Structural Rationale

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1185314-18-4) is a highly versatile, bifunctional building block extensively utilized in the synthesis of kinase inhibitors and target-directed therapeutics[1]. The molecule features an electron-deficient pyrimidine core activated by a 4-chloro leaving group, making it exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions[2].

The Causality of the Salt Form: From a chemical engineering perspective, this compound is deliberately supplied as a hydrochloride salt rather than a free base. If left as a free base, the secondary amine of the piperidine ring would act as a potent nucleophile, attacking the highly electrophilic C4-position of adjacent molecules. This would lead to rapid, uncontrolled self-condensation and polymerization[3]. The HCl salt protonates the piperidine nitrogen, rendering it nucleophilically inert. This structural choice dramatically extends the compound's shelf-life, prevents degradation, and improves its solubility in polar aprotic solvents used during synthesis.

Part 2: Physicochemical & Hazard Profiling

Handling this compound requires a deep understanding of its intrinsic reactivity. The very features that make it a valuable synthetic intermediate dictate its toxicological profile.

Table 1: Physicochemical Properties and Mechanistic Hazard Rationale
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1185314-18-4Unique identifier for the stabilized HCl salt form[1].
Molecular Formula C9H13Cl2N3OBase (C9H12ClN3O) + HCl.
Molecular Weight 250.12 g/mol Quantitative basis for precise stoichiometric calculations[1].
GHS Hazard H302 Harmful if swallowedInduces gastrointestinal tract mucosal alkylation via SNAr[4].
GHS Hazard H315 / H319 Skin & Serious Eye IrritationCovalent modification of epidermal/corneal proteins[4].
GHS Hazard H335 Respiratory IrritationInhalation of crystalline dust reacts with pulmonary surfactant[5].
Storage Conditions 2-8°C, Argon AtmospherePrevents atmospheric hydrolysis of the reactive C4-chloride[5].

Mechanistic Toxicology: The GHS hazard codes are direct consequences of the molecule's mechanism of action. The C4-chloro position acts as a potent arylating agent. Upon contact with physiological tissues (skin, eyes, respiratory mucosa), the compound undergoes spontaneous SNAr reactions with nucleophilic amino acid residues (e.g., the thiol group of cysteine or the ε-amino group of lysine) in structural proteins. This covalent modification triggers acute inflammatory cascades, manifesting as severe irritation.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure absolute safety and reproducibility, standard operating procedures must be replaced with self-validating systems —workflows that inherently halt if a safety or chemical parameter falls out of specification.

Protocol 1: Self-Validating Weighing & Storage
  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage. Crucial Step: Allow the vial to equilibrate to ambient temperature (20-25°C) inside a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a nucleophile, slowly hydrolyzing the C4-chloride into an unreactive pyrimidin-4-ol, ruining the reagent's stoichiometry and generating hazardous HCl gas[5].

  • System Initialization: Engage the Ventilated Balance Enclosure (VBE).

    • Self-Validation: The VBE must be equipped with a digital anemometer linked to the balance. The system requires a continuous face velocity of >0.5 m/s. If the airflow drops below this threshold, an electronic interlock prevents the balance from taring, forcing the operator to address the ventilation failure.

  • Gravimetric Transfer: Weigh the solid using an anti-static, grounded spatula to prevent aerosolization of the fine HCl powder.

  • Differential Mass Check: Record the mass lost from the source vial. It must equal the mass gained in the receiving flask (±0.1%). A discrepancy flags potential environmental contamination and triggers a mandatory hood decontamination.

Protocol 2: Free-Basing & SNAr Reaction Setup

To utilize the piperidine moiety for downstream synthesis, the HCl salt must be neutralized in situ.

  • Solvent Selection: Suspend the compound in an anhydrous, aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

    • Causality: Protic solvents (like methanol or ethanol) can act as competing nucleophiles at the highly electrophilic C4 position under basic conditions, leading to unwanted ether byproducts[6].

  • Sterically Hindered Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq neutralizes the piperidine HCl salt; 1.0 eq neutralizes the HCl generated during the subsequent SNAr coupling; 0.5 eq acts as a kinetic buffer. DIPEA is strictly chosen over Triethylamine (TEA). TEA's lower steric hindrance allows it to occasionally attack the C4-position, forming a transient, unreactive quaternary ammonium dead-end complex.

  • In-Line Validation: Monitor the reaction mixture using an in-line pH probe.

    • Self-Validation: The reactor's heating mantle is interlocked with the pH probe. The system will only initiate the heating cycle (to 60-80°C) if the apparent pH stabilizes at ≥ 9.0, mathematically confirming complete free-basing of the piperidine ring[3].

Part 4: Mandatory Visualizations

Workflow Step1 1. Storage & Retrieval (2-8°C, Argon) Step2 2. Weighing in Enclosure (Airflow > 0.5 m/s) Step1->Step2 Equilibrate to RT Step3 3. Free-Basing (DIPEA) in Aprotic Solvent Step2->Step3 Transfer to Reactor Step4 4. SNAr Coupling (Nucleophilic Attack) Step3->Step4 Base Addition Step5 5. Quench & Waste Segregation Step4->Step5 Reaction Complete

Step-by-step experimental workflow and safety checkpoints for 4-chloropyrimidine SNAr reactions.

ChemLogic A Pyrimidine Core (Electrophilic C4) B Protein Alkylation (Skin/Eye Irritation) A->B Unprotected Exposure C Controlled SNAr (Targeted Synthesis) A->C Reagent Addition D HCl Salt Form (Stable/Inactive) E Free Base Form (Reactive Piperidine) D->E Base (DIPEA) E->C Desired Pathway

Mechanistic divergence of 4-chloropyrimidine: toxicological protein alkylation vs. controlled SNAr.

Part 5: References

  • Title: 4-Chloro-6-(piperidin-4-yloxy)-pyriMidine hydrochloride, 98+% | Source: NextSDS Database | URL: [Link]

  • Title: Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines | Source: ChemRxiv | URL: [Link]

  • Title: Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series | Source: Semantic Scholar | URL: [Link]

Sources

Exploratory

Pharmacokinetics of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride Abstract This guide provides a comprehensive framework for the in vitro pharmacokinetic char...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Abstract

This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, a novel heterocyclic compound with therapeutic potential. The following sections detail the scientific rationale, validated experimental protocols, and data interpretation for a suite of core assays essential for early-stage drug development. This document is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies described herein are designed to ensure scientific integrity and generate reliable data for informed decision-making in advancing a lead candidate. Pyrimidine derivatives are of significant interest in pharmacology for their wide spectrum of biological activities.[1][2]

Introduction: The Imperative of Early In Vitro ADME Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. A thorough in vitro evaluation of a compound's ADME profile is therefore not merely a regulatory requirement but a critical, cost-saving, and scientifically-driven step in drug discovery. For a molecule such as 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, understanding its fundamental interactions with biological systems is paramount. This guide outlines the essential in vitro assays designed to elucidate these properties, providing a predictive window into its potential in vivo behavior.

The core objective of these studies is to build a comprehensive profile that addresses the following questions:

  • Absorption: Can the compound permeate biological membranes, such as the intestinal epithelium? Is it a substrate for efflux transporters that could limit its absorption?

  • Distribution: To what extent does the compound bind to plasma proteins? Only the unbound fraction is typically considered pharmacologically active and available for distribution to target tissues.[3][4][5]

  • Metabolism: How stable is the compound in the presence of drug-metabolizing enzymes, primarily located in the liver? What is its potential to inhibit critical cytochrome P450 (CYP) enzymes, a major cause of drug-drug interactions (DDIs)?[6][7]

  • Excretion: While primarily an in vivo parameter, in vitro metabolic stability data provides an estimate of metabolic clearance, a major component of overall drug elimination.

By addressing these questions early, researchers can prioritize candidates with favorable pharmacokinetic profiles, guide medicinal chemistry efforts to mitigate liabilities, and design more effective in vivo studies.

Cell Permeability and Efflux Liability

Predicting oral absorption is a cornerstone of early ADME profiling. The Caco-2 and MDCK-MDR1 cell-based assays are industry-standard models for assessing intestinal permeability and identifying substrates of the P-glycoprotein (P-gp) efflux transporter, respectively.[8][9][10]

Caco-2 Permeability Assay for Intestinal Absorption Prediction

The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and key transport proteins.[8][10][11][12] This assay measures the rate of a compound's flux across this monolayer, providing a reliable estimate of its in vivo absorption potential.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ filter inserts and cultured for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[8][11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment. A fluorescent marker like Lucifer Yellow, which has low permeability, is also used to confirm the tightness of the cell junctions during the assay.

  • Assay Initiation: The test compound, 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, is added to the apical (A) compartment (to measure A-to-B transport) or the basolateral (B) compartment (to measure B-to-A transport) of the Transwell™ system.

  • Incubation: The plates are incubated for a specified period, typically 2 hours, at 37°C with gentle agitation.[10][13]

  • Sample Analysis: At the end of the incubation, aliquots are taken from both the donor and receiver compartments. The concentration of the test compound in each sample is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp in the B-to-A direction to the Papp in the A-to-B direction (Papp(B-A) / Papp(A-B)).[8] An efflux ratio greater than 2 is a strong indicator that the compound is subject to active efflux.[8][11]

The Papp value is used to classify the compound's permeability, which correlates with oral absorption.

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1LowPoor (0-20%)
1 - 10ModerateModerate (20-70%)
> 10HighHigh (70-100%)
(Classification based on reference data)[14]

An efflux ratio >2 suggests that the compound is a substrate of efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[10][11] This can be confirmed using specific inhibitors in a follow-up experiment.[11]

MDCK-MDR1 Assay for P-gp Substrate Identification

To specifically investigate the interaction with the P-glycoprotein (P-gp, encoded by the MDR1 gene), a Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene is used.[15] This model provides a more direct assessment of P-gp-mediated efflux, which is critical for understanding both intestinal absorption and blood-brain barrier penetration.[16][17]

MDCK_MDR1_Workflow cluster_prep Cell Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis C1 Seed MDCK-MDR1 cells on Transwell inserts C2 Culture for 4-5 days to form confluent monolayer C1->C2 C3 Verify monolayer integrity (TEER measurement) C2->C3 A_B Add Compound to Apical (A) Side C3->A_B B_A Add Compound to Basolateral (B) Side C3->B_A Incubate Incubate 60 min at 37°C A_B->Incubate B_A->Incubate Quantify Quantify compound in A and B compartments (LC-MS/MS) Incubate->Quantify Calculate Calculate Papp (A->B) and Papp (B->A) Quantify->Calculate ER Calculate Efflux Ratio (Papp B-A / Papp A-B) Calculate->ER

Caption: Workflow for the bidirectional MDCK-MDR1 permeability assay.

The protocol is analogous to the Caco-2 assay, but with a shorter cell culture period (4-5 days).[9][16] The interpretation focuses on the efflux ratio. An ER ≥ 2 in the MDCK-MDR1 cell line, especially if significantly higher than in wild-type MDCK cells, confirms the compound is a P-gp substrate.[9][16]

Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[3][5] This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug. The "free drug hypothesis" posits that only the unbound fraction can interact with therapeutic targets, be metabolized, and be excreted.[5] Therefore, determining the fraction of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride bound to plasma proteins is essential for interpreting its pharmacokinetic and pharmacodynamic behavior.[4][18]

Rapid Equilibrium Dialysis (RED) Assay

The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for in vitro PPB assessment due to its accuracy and minimal non-specific binding. The assay involves a device with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (typically 12-14 kDa) that allows the free drug to pass through but retains the larger plasma proteins.[3]

  • Preparation: The test compound is spiked into plasma (from human and relevant preclinical species) at a defined concentration (e.g., 1 or 2 µM).[3]

  • Assay Setup: The plasma containing the compound is added to one chamber of the RED device, and a dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[3][4]

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for approximately 4-6 hours to allow the free drug to reach equilibrium across the membrane.[4][5]

  • Sample Collection: After incubation, equal aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer. Both samples are then subjected to protein precipitation, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound = (1 - fu) * 100

The percentage of plasma protein binding is a critical parameter for building pharmacokinetic models.

Percent Bound (%)ClassificationImplication
< 90%Low to Moderate BindingLarger volume of distribution, potentially faster clearance.
90% - 99%High BindingChanges in protein levels can significantly impact free drug concentration.
> 99%Very High BindingSmall changes in binding can lead to large changes in the free fraction.
(General classification for drug discovery context)[18]

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Phase I (e.g., CYPs) and Phase II enzymes.[19] This is a key determinant of a drug's half-life and oral bioavailability.[20] The primary site of drug metabolism is the liver. In vitro assays using liver subcellular fractions (microsomes) or intact cells (hepatocytes) are used to estimate hepatic clearance.[19][21]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[19] This assay is a cost-effective, high-throughput method to assess a compound's intrinsic clearance (CLint) by these enzymes.

Microsomal_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation A1 Prepare incubation mixture: Liver Microsomes, Test Compound (1 µM) A2 Pre-incubate at 37°C B1 Initiate reaction by adding NADPH A2->B1 B2 Collect aliquots at 0, 5, 15, 30, 60 min B1->B2 B3 Quench reaction with ice-cold Acetonitrile B2->B3 C1 Analyze samples by LC-MS/MS B3->C1 C2 Plot ln(% Remaining) vs. Time C1->C2 C3 Calculate Half-life (t½) and Intrinsic Clearance (CLint) C2->C3

Caption: Workflow for determining metabolic stability in liver microsomes.

  • Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression (k) is determined. t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg microsomal protein/mL)

The resulting t½ and CLint values are used to classify the metabolic stability of the compound.

In Vitro t½ (minutes)Stability Classification
> 30High Stability
10 - 30Moderate Stability
< 10Low Stability
(Classification based on reference data)[20]

Low stability suggests the compound is rapidly metabolized, which may lead to high first-pass metabolism and low oral bioavailability.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major mechanism underlying drug-drug interactions (DDIs).[7] When a drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[22] Regulatory agencies recommend screening for inhibition of the most clinically relevant CYP isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4, with 2B6 and 2C8 also gaining importance.[6][22]

Fluorogenic CYP Inhibition Assay

This is a high-throughput screening method that uses recombinant human CYP enzymes and isoform-specific substrates that become fluorescent upon metabolism.[23] The inhibition potential of the test compound is determined by measuring the decrease in the fluorescent signal.

  • Assay Setup: The reaction mixture, containing a specific recombinant CYP enzyme, an NADPH regeneration system, and a fluorogenic substrate, is prepared in a multi-well plate.

  • Compound Addition: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is added at various concentrations (typically in a serial dilution, e.g., from 100 µM down to nanomolar concentrations) to determine a dose-response curve. A vehicle control (no inhibitor) and a positive control inhibitor are included.[22][23]

  • Incubation: The plate is incubated at 37°C for a specified time.

  • Signal Detection: The reaction is stopped, and the fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic curve.

The IC₅₀ value indicates the potency of inhibition.

IC₅₀ (µM)Inhibition Potential
< 1Potent Inhibitor
1 - 10Moderate Inhibitor
> 10Weak or No Inhibition
(General guidance for early screening)

Potent inhibition (low IC₅₀) of a major CYP isoform is a significant red flag that requires further investigation, such as determining the mechanism of inhibition (e.g., reversible vs. time-dependent).[7][24]

Conclusion and Forward Look

The in vitro pharmacokinetic profile generated through these core assays provides a foundational understanding of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride. The collective data on its permeability, efflux liability, plasma protein binding, metabolic stability, and CYP inhibition potential will enable a robust assessment of its drug-like properties. These results are critical for making go/no-go decisions, guiding structural modifications to optimize the ADME profile, and designing rational and efficient in vivo pharmacokinetic studies in preclinical species. This systematic, data-driven approach is fundamental to mitigating risk and increasing the probability of success in the complex process of drug development.

References

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • European Union. (n.d.). In vitro Caco-2 permeability | EURL ECVAM - TSAR. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro MDR1-MDCKII permeability assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology. Springer.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Uni Halle. (n.d.). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Chemcas. (n.d.). 4-Chloro-6-(piperidin-4-yloxy)-pyriMidine hydrochloride, 98+% C9H13Cl2N3O, MW: 250.12. Retrieved from [Link]

  • PMC. (2023, August 11). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Retrieved from [Link]

  • PMC. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Retrieved from [Link]

Sources

Foundational

Predictive Toxicity and De-Risking Strategy for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride

Executive Summary 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1185314-18-4) is a highly versatile, bifunctional building block frequently utilized in preclinical drug discovery to synthesize kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1185314-18-4) is a highly versatile, bifunctional building block frequently utilized in preclinical drug discovery to synthesize kinase inhibitors, GPCR modulators, and other targeted therapeutics. While its orthogonal reactivity—combining a nucleophilic displaceable chlorine with a functionalizable piperidine nitrogen—makes it a premier synthetic intermediate, these exact structural features introduce significant toxicological liabilities.

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a biological variable. If this scaffold is retained in a final drug candidate without appropriate structural optimization, it carries a high risk of idiosyncratic toxicity and cardiotoxicity. This whitepaper dissects the mechanistic causality behind these risks and provides self-validating experimental workflows to profile and de-risk this chemotype.

Structural Toxicophores & Mechanistic Causality

The toxicity profile of this compound is governed by two distinct structural moieties, each driving a different pathway of biological interference.

Intrinsic Electrophilicity of the 4-Chloropyrimidine Moiety

The 4-chloropyrimidine ring is inherently electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In a biological environment, this manifests as intrinsic electrophilicity. The compound acts as a "soft" electrophile, readily reacting with "soft" endogenous nucleophiles—most notably the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues on cellular proteins 1.

Causality: Unmitigated SNAr reactivity leads to rapid intracellular GSH depletion, inducing oxidative stress. Furthermore, covalent alkylation of hepatic proteins can trigger haptenization, leading to immune-mediated Drug-Induced Liver Injury (DILI).

Basicity and Bioactivation of the Piperidine Ring

The piperidine moiety introduces a dual-threat liability:

  • hERG Cardiotoxicity: The secondary amine of the piperidine ring is highly basic (pKa ~9.5). At physiological pH (7.4), it exists predominantly in its protonated, cationic state. This cation forms strong electrostatic and cation-π interactions with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, leading to QT interval prolongation 2.

  • Oxidative Bioactivation: Cytochrome P450 (CYP) enzymes can catalyze the α-carbon oxidation of the piperidine ring. This phase I metabolism generates a highly reactive iminium intermediate . Unlike the chloropyrimidine, the iminium ion is a "hard" electrophile that can cross-link with "hard" nucleophiles, including DNA and specific protein residues, exacerbating cellular toxicity 3.

(Note: The hydrochloride salt formulation enhances aqueous solubility for in vitro assays but does not alter the fundamental covalent or receptor-mediated toxicodynamics of the parent free base).

Pathway A 4-Chloro-6-(piperidin-4-yloxy) pyrimidine B CYP450 Oxidation (Piperidine Ring) A->B Phase I Metabolism D SNAr Reaction (Chloropyrimidine) A->D Nucleophilic Attack C Iminium Intermediate (Hard Electrophile) B->C -e-, -H+ E GSH Depletion & Protein Alkylation C->E Covalent Binding D->E Covalent Binding F Hepatotoxicity & Immune Toxicity E->F Cellular Stress

Caption: Mechanistic pathway of bioactivation and covalent binding for the chloropyrimidine-piperidine scaffold.

Quantitative Toxicity Profiling

To establish a baseline for this scaffold, we project the following quantitative toxicity profile. These metrics serve as benchmarks during the lead optimization phase.

AssayTarget / MechanismExpected Profile for Unmodified ScaffoldDe-Risking Threshold for Lead Compounds
GSH Trapping SNAr at 4-chloropyrimidineHigh covalent binding (+307 Da adducts)< 50 pmol equivalent/mg protein
KCN Trapping Iminium formation at piperidineModerate cyano adducts (+27 Da)No detectable adducts
hERG Patch-Clamp K+ channel block via basic amineHigh liability (IC50 < 10 μM)IC50 > 30 μM
Ames Test MutagenicityNegative (typically non-mutagenic)Negative across all strains
Cytotoxicity General cell viability (HepG2)Moderate (IC50 10-50 μM)IC50 > 100 μM

Self-Validating Experimental Protocols for Toxicity De-Risking

To ensure scientific integrity, toxicity assays cannot be run blindly. The following protocols are designed as self-validating systems , incorporating mechanistic controls to prevent false negatives.

Protocol 1: Reactive Metabolite Trapping (GSH/KCN) via LC-MS/MS

Causality & Design: We utilize a dual-trapping strategy to capture both electrophilic pathways. Potassium cyanide (KCN) is a "hard" nucleophile uniquely suited to trap the piperidine-derived iminium ion, forming a stable cyano adduct (+27 Da). Conversely, Glutathione (GSH) is a "soft" nucleophile that intercepts the SNAr reactivity of the 4-chloropyrimidine, forming a GSH conjugate (+307 Da) 3.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add either 1.0 mM GSH or 1.0 mM KCN to the mixture.

  • Compound Introduction: Spike in 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride to a final concentration of 10 μM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1.0 mM NADPH (required to drive CYP450 oxidation of the piperidine).

  • Quenching: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile.

  • Extraction: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry. Perform a neutral loss scan of 129 Da (characteristic of GSH conjugates) and monitor for precursor mass shifts of +307 Da (GSH) and +27 Da (CN).

  • Self-Validation Checkpoint: Run Clozapine in parallel as a positive control. If the well-characterized clozapine-GSH adduct is not detected, the assay is invalid (indicating inactive HLMs or degraded NADPH).

Workflow S1 1. Incubation HLMs + NADPH + GSH/KCN + Test Compound S2 2. Quenching & Extraction Ice-cold Acetonitrile Precipitation S1->S2 S3 3. LC-MS/MS Analysis Precursor Ion & Neutral Loss Scanning S2->S3 S4 4. Data Elucidation Identify +307 Da (GSH) & +27 Da (CN) Adducts S3->S4

Caption: Self-validating experimental workflow for reactive metabolite trapping using LC-MS/MS.

Protocol 2: Automated Patch-Clamp hERG Assay for Cardiotoxicity

Causality & Design: Radioligand binding assays only show affinity, not functional block. To accurately quantify the cardiotoxic liability driven by the basic piperidine nitrogen, we must measure the actual disruption of potassium ion flow across the cell membrane using an automated patch-clamp system.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular physiological saline.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Baseline Establishment: Apply a standardized voltage protocol (depolarization to +20 mV followed by a repolarizing ramp).

  • Self-Validation Checkpoint: Record baseline tail currents for 3 minutes. If the current amplitude fluctuates by >10% before compound addition, discard the cell to ensure data fidelity.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 μM).

  • Data Acquisition: Measure the fractional block of the hERG tail current at each concentration to calculate the IC50.

Structural Optimization & Mitigation Strategies

If 4-Chloro-6-(piperidin-4-yloxy)pyrimidine is utilized as a core scaffold in a drug discovery program, the following medicinal chemistry interventions are required to mitigate its inherent toxicities:

  • SNAr Mitigation: The 4-chloro group must be displaced during synthesis by a non-leaving group (e.g., an amine via Buchwald-Hartwig amination, or a carbon-linked substituent via Suzuki coupling). Leaving the chlorine intact in a final drug candidate is a severe toxicological liability 1.

  • hERG Mitigation: To reduce the basicity of the piperidine nitrogen without losing its structural geometry, introduce electron-withdrawing groups (such as fluorine) at the 3-position of the piperidine ring. Fluorination effectively lowers the pKa of the adjacent nitrogen, significantly reducing hERG channel affinity and improving the overall safety profile 2.

References

  • Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI. Available at:[Link]

Sources

Exploratory

Privileged Scaffolds in Target-Directed Drug Discovery: Binding Affinity and Thermodynamic Profiling of the 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Core

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide Executive Summary In modern medicinal chemistry, the rapid development of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern medicinal chemistry, the rapid development of high-affinity ligands relies heavily on the utilization of "privileged scaffolds"—molecular frameworks that consistently demonstrate high binding affinities across diverse biological targets. 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1208083-45-7) is a quintessential example of such a building block [1]. Rather than acting as a standalone therapeutic, this compound is a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and HIV-1 reverse transcriptase inhibitors [2, 3].

This whitepaper dissects the structural rationale behind this scaffold, explores the causality of its binding interactions, and provides self-validating experimental protocols for quantifying its binding affinity during the hit-to-lead optimization phase.

Structural Rationale & Pharmacophore Analysis

Understanding why a scaffold binds effectively is the cornerstone of rational drug design. The 4-chloro-6-(piperidin-4-yloxy)pyrimidine core offers a highly modular tripartite pharmacophore:

  • The Pyrimidine Ring (The H-Bonding Core): Pyrimidines are ubiquitous in drug discovery because they act as bioisosteres for the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 serve as critical hydrogen-bond acceptors, allowing the scaffold to anchor into the hinge region of kinase domains [2].

  • The Piperidin-4-yloxy Moiety (The Flexibility & Solubility Vector): The piperidine ring, formulated as a hydrochloride salt, provides a basic nitrogen (pKa ~9-10) that is protonated at physiological pH. This enables favorable electrostatic interactions with acidic residues (e.g., Asp or Glu) in solvent-exposed regions of the target protein. The ether linkage (-O-) provides conformational flexibility, allowing the piperidine ring to adopt an optimal binding pose without severe entropic penalties [1].

  • The 4-Chloro Substituent (The Synthetic Handle): While halogens can participate in halogen bonding within hydrophobic pockets, the primary role of the C4-chlorine in this intermediate is to serve as a reactive electrophilic center. It allows for rapid diversification via Nucleophilic Aromatic Substitution (S_NAr) or palladium-catalyzed cross-coupling reactions to build the final, high-affinity drug [4].

Workflow A Scaffold: 4-Chloro-6- (piperidin-4-yloxy)pyrimidine B S_NAr Functionalization (C4 Position) A->B C Primary Screening (SPR Kinetics) B->C D Thermodynamic Profiling (ITC) C->D E Lead Compound (High Affinity Binder) D->E

Fragment-to-Lead optimization workflow utilizing the pyrimidine scaffold.

Experimental Methodologies for Binding Affinity Evaluation

To prevent "molecular obesity"—the tendency for lead compounds to become too large and lipophilic—medicinal chemists must rigorously quantify the binding affinity of the core scaffold before and after functionalization. We employ two orthogonal, self-validating techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: SPR is chosen because it provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates. For fragment-sized molecules like our pyrimidine core, dissociation is often rapid. Capturing these transient interactions requires high-sensitivity biosensors and strict DMSO matching to eliminate bulk refractive index artifacts.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target protein (e.g., a purified kinase domain) to 10-20 µg/mL in 10 mM Sodium Acetate buffer (pH must be 0.5 units below the protein's pI). Inject until an immobilization level of 3000-5000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Preparation (Critical Step): Prepare the running buffer (e.g., PBS-P+) and supplement it with exactly 5.0% (v/v) DMSO. Rationale: The pyrimidine fragment is dissolved in 100% DMSO. Matching the running buffer's DMSO concentration prevents large bulk shifts that obscure the low-molecular-weight fragment binding response.

  • Analyte Injection: Prepare a 2-fold dilution series of the 4-chloro-6-(piperidin-4-yloxy)pyrimidine derivative (ranging from 0.1 µM to 50 µM). Inject each concentration at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.

  • Data Validation & Fitting: Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Check: While SPR provides the KD​ , ITC is the gold standard for validating how the binding occurs. By directly measuring the heat released or absorbed, ITC determines if the binding is enthalpy-driven (formation of specific hydrogen bonds via the pyrimidine nitrogens) or entropy-driven (displacement of ordered water molecules by the piperidine ring).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: Exact buffer matching between the protein in the cell and the ligand in the syringe is mandatory to prevent heat of dilution artifacts.

  • Ligand Preparation: Dissolve the pyrimidine hydrochloride salt in the exact dialysate from Step 1. Target a ligand concentration in the syringe of 10-20 times the protein concentration in the cell (e.g., 300 µM ligand vs. 30 µM protein).

  • Titration Execution: Set the cell temperature to 25°C. Program the syringe to deliver an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL, spaced by 120-second intervals to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks. Plot the integrated heat per mole of injectant against the molar ratio. Fit the isotherm using a single-site binding model to derive the stoichiometry ( n ), association constant ( KA​ ), and enthalpy ( ΔH ). Calculate entropy using ΔG=−RTlnKA​=ΔH−TΔS .

Pathway ATP ATP Binding Pocket (Kinase Domain) Complex Inhibitor-Kinase Complex (H-Bond Network) ATP->Complex Competitive Ligand Pyrimidine Derivative (Inhibitor) Ligand->Complex Binding Signal Downstream Phosphorylation (Blocked) Complex->Signal Inhibition

Competitive inhibition mechanism of pyrimidine-derived ligands at the kinase ATP pocket.

Quantitative Data Summary

The table below illustrates the typical progression of binding affinities as the bare 4-chloro-6-(piperidin-4-yloxy)pyrimidine scaffold is elaborated into a mature therapeutic agent via S_NAr functionalization at the C4 position. Data reflects representative values for pyrimidine-based kinase and reverse transcriptase inhibitors [2, 3].

Compound StageStructural ModificationTarget KD​ (SPR) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
Core Scaffold Unmodified (4-Chloro)Generic Kinase Panel45.0 µM-3.2-1.80.38
Intermediate C4-AminationKinase (e.g., ALK)1.2 µM-5.5-2.10.41
Lead Compound C4-Aryl + Piperidine N-alkylationHIV-1 RT (Allosteric)8.5 nM-8.4-3.00.35
Mature API Fully elaborated hybridHIV-1 RT (Wild-Type)1.2 nM-9.8-2.50.32

Note: The high Ligand Efficiency (LE > 0.3) of the core scaffold validates its utility as a starting point for FBDD. As molecular weight increases during lead optimization, absolute affinity ( KD​ ) improves drastically, though LE naturally experiences a slight decline.

Conclusion

The 4-chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride framework is a highly privileged, bio-active intermediate. Its inherent capacity to mimic ATP hydrogen-bonding networks, combined with the solubility profile of the piperidine salt and the synthetic versatility of the chloro group, makes it indispensable in modern drug discovery. By employing rigorous, self-validating biophysical assays like SPR and ITC, researchers can confidently map the thermodynamic and kinetic landscapes of this scaffold, ensuring the rational design of potent, highly specific therapeutics.

References

  • PubMed (National Institutes of Health). (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved March 26, 2026, from [Link]

Foundational

Comprehensive Spectroscopic Characterization of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Molecular Architecture & Analytical Strategy 4-Chloro-6-(piperidin-4-ylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Molecular Architecture & Analytical Strategy

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (Formula: C9​H12​ClN3​O⋅HCl ) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its architecture presents three distinct chemical microenvironments that must be unambiguously characterized:

  • The Pyrimidine Core: An electron-deficient aromatic system bearing a halogen (chlorine) and an alkoxy group.

  • The Ether Linkage: A flexible C-O-C bond connecting the aromatic core to the aliphatic ring.

  • The Piperidine Ring: A saturated nitrogenous heterocycle, locked in its protonated (hydrochloride salt) state.

To ensure scientific integrity and prevent downstream synthetic failures, the structural elucidation of this intermediate cannot rely on a single technique. Instead, it requires a self-validating analytical system where Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide orthogonal confirmation of the molecule's connectivity, isotopic composition, and protonation state.

Workflow A Sample: 4-Chloro-6-(piperidin-4-yloxy) pyrimidine HCl B NMR Spectroscopy (1H, 13C, COSY) A->B C LC-HRMS (ESI+) Isotope & CID Analysis A->C D ATR-FTIR Vibrational Modes A->D E Orthogonal Data Synthesis & Structural Validation B->E Connectivity & Stereocenter C->E Exact Mass & Halogen Ratio D->E Functional Groups

Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality Behind Experimental Choices

The choice of solvent is critical for amine hydrochlorides. While D2​O easily dissolves the salt, it causes rapid deuterium exchange with the NH2+​ protons, erasing their signals. Therefore, anhydrous DMSO- d6​ is the solvent of choice. The strong hydrogen-bonding capability of DMSO stabilizes the hydrochloride salt, slowing proton exchange sufficiently to observe the broad NH2+​ resonance, which is a critical diagnostic feature of the protonated piperidine ring[1]. Furthermore, the electron-withdrawing nature of the pyrimidine nitrogens heavily deshields the C2 proton, pushing it far downfield, while the +M (mesomeric) effect of the oxygen atom selectively shields the C5 proton.

Step-by-Step Protocol: 1D & 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of the lyophilized compound to ensure a high signal-to-noise ratio for 13C acquisition.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO- d6​ (from a freshly cracked ampoule to prevent water peak overlap at ~3.3 ppm, which can mask piperidine signals).

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Tune and match the probe on a 400 MHz (or higher) spectrometer at 298 K.

  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

    • 13C NMR: 512–1024 scans, D1 of 2 seconds, with proton decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C . Phase and baseline correct manually. Set the DMSO multiplet to 2.50 ppm ( 1H ) and 39.5 ppm ( 13C ).

Quantitative Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
1H 9.00 - 9.50Broad singlet2HPiperidine NH2+​ : Broadened due to quadrupolar relaxation of nitrogen and slow exchange[2].
1H 8.65Singlet1HPyrimidine C2−H : Highly deshielded by two adjacent sp2 nitrogens.
1H 7.15Singlet1HPyrimidine C5−H : Shielded by the alkoxy group's mesomeric donation.
1H 5.25Multiplet1HPiperidine C4′−H : Deshielded methine proton adjacent to the ether oxygen.
1H 3.05 - 3.25Multiplet4HPiperidine C2′−H,C6′−H : Equatorial/axial protons adjacent to the protonated amine.
1H 1.90 - 2.15Multiplet4HPiperidine C3′−H,C5′−H : Aliphatic protons adjacent to the methine center.
13C 169.5Singlet-Pyrimidine C6 : Directly bound to oxygen.
13C 160.2Singlet-Pyrimidine C4 : Directly bound to chlorine.
13C 158.4Singlet-Pyrimidine C2 : Between two nitrogens.
13C 108.1Singlet-Pyrimidine C5 : Aromatic methine.
13C 72.4Singlet-Piperidine C4′ : Aliphatic carbon bound to oxygen.
13C 42.1Singlet-Piperidine C2′,C6′ : Aliphatic carbons bound to nitrogen.

Vibrational Spectroscopy (ATR-FTIR)

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pelleting because it prevents potential ion-exchange reactions between the hydrochloride salt and the potassium bromide matrix. The vibrational profile of this molecule is dominated by two distinct features: the pyrimidine ring breathing modes and the massive, broad absorption of the amine hydrochloride.

Step-by-Step Protocol: ATR-FTIR
  • Background: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, ambient air).

  • Sample Application: Deposit 2–5 mg of the neat solid powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply optimal, consistent pressure to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode & Structural Correlation
~3300 - 2500Strong, Broad N−H+ stretching : Characteristic of piperidine hydrochlorides, often masking aliphatic C−H stretches[2].
1575 - 1590Medium, Sharp C=N and C=C stretching : Aromatic ring breathing of the pyrimidine core[3].
1260Strong C−O−C asymmetric stretching : Confirms the aryl ether linkage.
~710Strong, Sharp C−Cl stretching : Diagnostic peak for the halogenated pyrimidine[3].

High-Resolution Mass Spectrometry (HRMS)

Causality Behind Experimental Choices

Electrospray Ionization in positive mode (ESI+) is the optimal technique because the basic piperidine nitrogen is readily protonated, yielding a strong [M+H]+ signal. The presence of a single chlorine atom provides a built-in self-validating feature: the natural isotopic abundance of 35Cl and 37Cl will generate a distinct M and M+2 peak cluster in a precise 3:1 ratio. During Collision-Induced Dissociation (CID), the weakest bond in the molecule—the C−O ether linkage—cleaves, allowing us to map the fragmentation pathway.

Step-by-Step Protocol: LC-HRMS
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. (Formic acid ensures the compound remains fully ionized in solution).

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan from m/z 100 to 800.

  • MS/MS (CID): Isolate the parent ion at m/z 214.07 and apply a collision energy of 20-30 eV using Argon gas to generate structural fragments.

Fragmentation M Parent Ion [M+H]+ m/z 214.07 (35Cl) m/z 216.07 (37Cl) F1 Loss of Piperidine [- C5H9N] M->F1 CID Cleavage (C-O) F3 Piperidinium Ion m/z 84.08 M->F3 Charge on Amine F2 Pyrimidine Fragment m/z 131.00 F1->F2 Charge on Pyrimidine

Proposed ESI-MS/MS CID fragmentation pathway.

Quantitative Data Summary
Ion TypeExpected m/zObserved Isotope RatioStructural Significance
[M+H]+ ( 35Cl ) 214.0747100% (Base Peak)Confirms the exact mass of the intact protonated free base.
[M+H]+ ( 37Cl ) 216.0718~33%The 3:1 ratio definitively proves the presence of exactly one chlorine atom.
Fragment 1 131.0012N/APyrimidine core fragment after ether cleavage.
Fragment 2 84.0813N/AIntact piperidinium ring fragment.

Orthogonal Self-Validation

The protocols described above constitute a closed, self-validating loop.

  • Validation of the Halogen: The isotopic 3:1 ratio observed at m/z 214/216 in the HRMS spectrum mathematically confirms the presence of the chlorine atom. This directly correlates with the sharp C−Cl stretching frequency observed at ~710 cm⁻¹ in the FTIR spectrum[3], and the highly deshielded 13C NMR signal at 160.2 ppm.

  • Validation of the Salt Form: The broad N−H+ stretch in the IR spectrum (2500-3300 cm⁻¹)[2] is corroborated by the broad 2H integration at 9.00-9.50 ppm in the 1H NMR spectrum[1], confirming the molecule was successfully isolated as the hydrochloride salt rather than the free base.

  • Validation of Connectivity: The integration of the downfield pyrimidine protons (1H each) perfectly matches the integration of the aliphatic piperidine protons (total 9H), confirming the 1:1 stoichiometry of the ether linkage.

References

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. ResearchGate. Available at:[Link]

  • Piperidine hydrochloride - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Solvation of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride in DMSO

Executive Summary & Chemical Profiling The preparation of high-fidelity stock solutions is a critical foundational step in drug screening and in vitro assay development. This application note details the optimized method...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The preparation of high-fidelity stock solutions is a critical foundational step in drug screening and in vitro assay development. This application note details the optimized methodology for dissolving 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride in Dimethyl Sulfoxide (DMSO). By understanding the specific thermodynamic and kinetic barriers associated with solvating hydrochloride salts in aprotic solvents, researchers can prevent micro-precipitation, ensure reproducible dosing, and maintain compound stability over time.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS Number 1185314-18-4 1
Molecular Formula C₉H₁₃Cl₂N₃O (C₉H₁₂ClN₃O · HCl)
Molecular Weight 250.12 g/mol
Salt Form Hydrochloride (HCl)
Primary Solvent Dimethyl Sulfoxide (DMSO)

Mechanistic Insights: Solvation Dynamics of Hydrochloride Salts

The Role of the Hydrochloride Salt: Pharmaceutical compounds are frequently synthesized as hydrochloride (HCl) salts to drastically improve their aqueous solubility for downstream biological assays and in vivo dosing 2. However, when creating the initial concentrated master stock, researchers typically rely on DMSO.

The Solvation Barrier in DMSO: DMSO is a highly polar aprotic solvent with a strong dielectric constant. While its nucleophilic oxygen atom is excellent at solvating cations (such as the protonated piperidine ring of our target compound), DMSO is notoriously poor at solvating anions like chloride. Consequently, dissolving an HCl salt in DMSO requires overcoming a significant activation energy barrier to disrupt the stable ionic crystal lattice 3.

The Threat of Hygroscopicity: DMSO is highly hygroscopic. If a DMSO stock absorbs atmospheric water, the thermodynamic equilibrium of the solution shifts. The introduction of water lowers the solubility of the lipophilic pyrimidine core, forcing the compound out of solution and creating invisible micro-precipitates 4. Therefore, utilizing strictly anhydrous, newly opened DMSO is a non-negotiable parameter for this protocol.

Quantitative Dilution Matrix

To ensure precision, use the following mass-to-volume calculations based on the compound's molecular weight of 250.12 g/mol .

Table 2: Stock Solution Preparation Guide (Target Volume: 1.0 mL)
Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
1 mM 0.25 mg1.0 mL
5 mM 1.25 mg1.0 mL
10 mM 2.50 mg1.0 mL
25 mM 6.25 mg1.0 mL
50 mM 12.51 mg1.0 mL

Note: For masses under 5.0 mg, the use of a micro-analytical balance (d = 0.01 mg) is highly recommended to minimize percentage error.

Experimental Workflow Visualization

G A 1. Thermal Equilibration B 2. Anhydrous DMSO Addition A->B C 3. Kinetic Disruption B->C D 4. Tyndall QC Test C->D E 5. Inert Aliquot & Storage D->E

Workflow for the anhydrous dissolution and quality control of hydrochloride salts in DMSO.

Step-by-Step Solvation Protocol (Self-Validating System)

This protocol is engineered as a self-validating system , meaning it contains internal checks to guarantee that the final stock solution is thermodynamically stable and free of artifacts.

Phase 1: Preparation and Thermal Equilibration
  • Equilibrate: Remove the sealed vial of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride from cold storage (-20°C). Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into the system, which will compromise the anhydrous DMSO environment and cause downstream precipitation.

Phase 2: Solubilization & Kinetic Disruption
  • Weighing: Accurately weigh the desired mass (e.g., 2.50 mg for a 10 mM stock) into a sterile, low-bind amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Kinetic Disruption: Vortex the tube vigorously for 60 seconds. If the solution is not completely transparent, transfer the vial to an ultrasonic water bath at room temperature for 5–10 minutes.

    • Causality: Sonication induces acoustic cavitation. The implosion of microscopic bubbles provides the localized kinetic energy required to overcome the activation energy of dissolution, breaking apart the stable hydrochloride crystal lattice without subjecting the molecule to degradative thermal stress 3.

Phase 3: Quality Control (Self-Validation)
  • The Tyndall Effect Test: In a dimly lit room, shine a focused laser pointer (e.g., a 532 nm green laser) directly through the side of the vial.

    • Self-Validating Check: If the laser beam's path is visible as a solid line through the liquid, microscopic undissolved particles remain in suspension (colloidal dispersion). You must continue sonication or apply gentle heat (up to 37°C) until the beam becomes completely invisible. An invisible beam confirms that thermodynamic equilibrium has been achieved and the compound is in a true solution 5.

Phase 4: Aliquoting and Storage
  • Aliquot: Divide the master stock into 50 µL or 100 µL single-use aliquots using amber tubes to protect the pyrimidine core from UV degradation.

  • Inert Storage: Blanket the headspace of the tubes with Argon or Nitrogen gas before sealing, and store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause cryoconcentration—localized concentration gradients that force the compound out of solution. Single-use aliquots guarantee uniform concentration and structural integrity for every subsequent assay.

References

  • Chemical Substance Information: 4-Chloro-6-(piperidin-4-yloxy)-pyrimidine hydrochloride. nextsds.com. Available at:[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at:[Link]

Sources

Application

Scale-up synthesis routes for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

An Application Note for the Scalable Synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive and scalable tw...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and scalable two-step synthesis route for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, a key building block in pharmaceutical research and development. The described methodology is designed for robustness, high yield, and operational simplicity, making it suitable for scale-up from laboratory to pilot plant quantities. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and N-Boc-4-hydroxypiperidine, followed by an acidic deprotection to yield the target compound. This guide details the underlying chemical principles, step-by-step protocols, characterization data, and safety considerations, providing researchers and drug development professionals with a reliable and well-validated manufacturing process.

Introduction and Strategic Overview

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in oncology.[1][2] Its structural components—a reactive chloropyrimidine ring and a piperidine moiety—allow for diverse subsequent chemical modifications. The development of a scalable and cost-effective synthesis is therefore of significant industrial importance.

The synthetic strategy presented herein is predicated on a robust and well-understood chemical sequence that avoids hazardous reagents and complex purification steps, prioritizing efficiency and safety.

Retrosynthetic Analysis

The logical disconnection of the target molecule is at the ether linkage, leading to two commercially available or readily accessible starting materials: 4,6-dichloropyrimidine and 4-hydroxypiperidine. To ensure selective reaction at the hydroxyl group and prevent side reactions at the piperidine nitrogen, the latter is protected with a tert-butoxycarbonyl (Boc) group. The final deprotection step under acidic conditions not only removes the Boc group but also conveniently forms the desired hydrochloride salt.

Retrosynthesis Target 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride Intermediate_Boc tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate Target->Intermediate_Boc Deprotection (HCl) SM1 4,6-Dichloropyrimidine Intermediate_Boc->SM1 SNAr (Ether Formation) SM2 N-Boc-4-hydroxypiperidine Intermediate_Boc->SM2

Caption: Retrosynthetic analysis of the target compound.

Discussion of the Synthetic Pathway

The synthesis is a two-step process, as illustrated in the overall scheme below.

Overall Synthetic Scheme:

  • Step 1: Synthesis of tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

  • Step 2: Synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This crucial step involves the formation of the ether bond.

  • Causality of Reagent Selection:

    • 4,6-Dichloropyrimidine: This starting material is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.[3] The two chlorine atoms have different reactivities, allowing for a degree of selective substitution, although in this symmetric case, it is not a concern.

    • N-Boc-4-hydroxypiperidine: The Boc protecting group is essential. It deactivates the piperidine nitrogen, preventing it from competing as a nucleophile with the hydroxyl group. This directing-group strategy is a cornerstone of modern organic synthesis. The synthesis of this starting material can be achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate.[4]

    • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. NaH is ideal for scale-up as the only byproduct is hydrogen gas, which can be safely vented.

    • Solvent (THF): Anhydrous tetrahydrofuran (THF) is an excellent choice as it is an aprotic polar solvent that readily dissolves the reactants and does not interfere with the strong base.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

This final step transforms the protected intermediate into the desired product.

  • Rationale for Acidic Deprotection: The Boc group is specifically designed to be stable to a wide range of chemical conditions but labile under acidic treatment.[5][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into gaseous isobutene and a proton. This evolution of gas helps drive the reaction to completion.

  • Choice of Reagent (HCl in Isopropanol): Using a solution of hydrogen chloride in a solvent like isopropanol, dioxane, or ethyl acetate is a standard and highly effective method for Boc removal.[7] This approach offers several advantages for scale-up:

    • Concurrent Salt Formation: The use of HCl directly yields the hydrochloride salt of the product amine, which is often a stable, crystalline solid.

    • Simplified Purification: The final product typically precipitates from the reaction mixture in high purity, allowing for simple isolation by filtration. This avoids the need for laborious aqueous work-ups or column chromatography.

    • Volatile Byproducts: The byproducts of the deprotection (CO₂ and isobutene) are gases and are easily removed.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Special care must be taken when handling sodium hydride and concentrated acid solutions.

Protocol 1: Synthesis of tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate (Intermediate)
  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous tetrahydrofuran (THF, 10 L/kg of 4,6-dichloropyrimidine). Begin stirring.

  • Base Addition: To the stirred THF, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at a temperature below 10 °C.

  • Nucleophile Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (1.05 equivalents) in anhydrous THF (2 L/kg) to the NaH suspension, maintaining the internal temperature below 15 °C.

  • Activation: Stir the resulting slurry at room temperature for 1 hour. The evolution of hydrogen gas should be monitored and safely vented.

  • Electrophile Addition: Cool the reaction mixture to 0-5 °C. Add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF (3 L/kg) dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4,6-dichloropyrimidine is complete.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water (5 L/kg), keeping the temperature below 20 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (10 L/kg) and wash the organic layer sequentially with water (2 x 5 L/kg) and brine (1 x 5 L/kg).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield the intermediate as a white to off-white solid.

Protocol 2: Synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (Final Product)
  • Reactor Setup: Charge a reactor with the intermediate from Protocol 1 (1.0 equivalent) and isopropanol (IPA, 5 mL/g).

  • Acid Addition: To the stirred solution, slowly add a 4M solution of HCl in isopropanol (3-5 equivalents) at room temperature. An exotherm may be observed.

  • Precipitation: Stir the mixture at room temperature. The product will begin to precipitate as a white solid, typically within 30 minutes.

  • Reaction Completion: Continue stirring for 4-6 hours to ensure complete deprotection and precipitation.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Isolation: Filter the solid precipitate and wash the filter cake with cold isopropanol (2 x 1 mL/g) and then with diethyl ether or heptane (2 x 2 mL/g).

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

Characterization and Data Summary

The following table summarizes typical quantitative data for this synthetic route.

ParameterIntermediateFinal Product
Chemical Formula C₁₄H₂₀ClN₃O₃C₉H₁₃Cl₂N₃O
Molecular Weight 313.78 g/mol 250.12 g/mol [8]
Typical Yield 85-95%90-98%
Appearance White to off-white solidWhite crystalline solid
Purity (HPLC) >98%>99%
¹H NMR (DMSO-d₆) Characteristic peaks for Boc, pyrimidine, and piperidine protonsShift of piperidine protons, absence of Boc peak
Mass Spec (ESI+) m/z 314.1 [M+H]⁺m/z 214.1 [M-HCl+H]⁺

Process Workflow and Visualization

The overall manufacturing process can be visualized as a streamlined workflow from raw materials to the final, purified product.

Workflow cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Deprotection & Salt Formation S1_Reactants 4,6-Dichloropyrimidine N-Boc-4-hydroxypiperidine NaH, THF S1_Reaction Reaction (0°C to RT, 12-18h) S1_Reactants->S1_Reaction S1_Workup Aqueous Quench & Extraction S1_Reaction->S1_Workup S1_Purify Crystallization S1_Workup->S1_Purify S1_Intermediate Isolated Intermediate S1_Purify->S1_Intermediate S2_Reactants Intermediate HCl in Isopropanol S1_Intermediate->S2_Reactants Transfer S2_Reaction Reaction (RT, 4-6h) S2_Reactants->S2_Reaction S2_Isolate Filtration & Washing S2_Reaction->S2_Isolate S2_Dry Vacuum Drying S2_Isolate->S2_Dry S2_Final Final Product S2_Dry->S2_Final

Caption: Scalable manufacturing workflow for the target compound.

References

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available at: [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]

  • Journal of the American Chemical Society. (2010, May 12). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Available at: [Link]

  • MDPI. (2024, July 14). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Available at: [Link]

  • Google Patents. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.
  • ACS Publications. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Available at: [Link]

  • PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]

  • Google Patents. EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride Crystallization

Welcome to the Technical Support Center for the synthesis and purification of 4-chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride . As a critical pharmaceutical intermediate—often utilized in the synthesis of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride . As a critical pharmaceutical intermediate—often utilized in the synthesis of kinase inhibitors and GPCR ligands—the purity of this pyrimidine salt is paramount.

This guide is engineered for researchers and drug development professionals. It transcends basic troubleshooting by detailing the thermodynamic and kinetic causality behind impurity formation, providing self-validating protocols, and establishing robust crystallization workflows.

Mechanistic Pathway & Impurity Mapping

To effectively purge impurities, we must first understand their origin. The synthesis typically involves the SNAr reaction of 4,6-dichloropyrimidine with N-Boc-piperidin-4-ol, followed by acidic deprotection. Impurities are generated at both stages and carry over into the crystallization matrix.

Pathway SM1 4,6-Dichloropyrimidine Reaction1 SNAr Reaction (THF, 0-5 °C) SM1->Reaction1 SM2 N-Boc-piperidin-4-ol + Base SM2->Reaction1 Int Boc-Protected Intermediate (4-chloro-6-(1-Boc-piperidin-4-yloxy)pyrimidine) Deprotect HCl Deprotection & Salt Formation Int->Deprotect Reaction1->Int Imp1 Bis-substituted Impurity (Over-reaction) Reaction1->Imp1 Excess Alkoxide / High Temp Prod 4-Chloro-6-(piperidin-4-yloxy)pyrimidine HCl (Target Product) Deprotect->Prod Imp2 Hydrolysis Impurity (4-hydroxy derivative) Deprotect->Imp2 Moisture + Acid Imp3 Co-precipitating Impurities (SLIP 2 Mechanism) Deprotect->Imp3 Kinetic Entrapment

Mechanistic pathway of 4-chloro-6-(piperidin-4-yloxy)pyrimidine HCl synthesis and impurity formation.

Troubleshooting & FAQs

Q1: Why am I seeing high levels of the bis-substituted impurity (4,6-bis(piperidin-4-yloxy)pyrimidine)?

Causality: The SNAr reaction is stepwise, but the second chlorine atom remains reactive. If the local concentration of the alkoxide is too high (due to poor mixing) or if the reaction temperature exceeds 5 °C, the second substitution occurs rapidly. Solution: Implement strict stoichiometric control (1.00 to 1.05 equivalents of alkoxide) and utilize inverse addition (adding the alkoxide dropwise to the pyrimidine solution). Because this bis-impurity is highly lipophilic, it can be effectively purged during crystallization by utilizing a solvent system with a higher non-polar fraction, such as an Isopropanol/Ethyl Acetate (IPA/EtOAc) mixture.

Q2: How do I prevent the formation of the hydrolysis impurity (4-hydroxy-6-(piperidin-4-yloxy)pyrimidine)?

Causality: The mechanism of acid-mediated degradation commences with the protonation of the pyrimidine ring, which makes the 4-chloro position exceptionally susceptible to nucleophilic attack by trace water[1]. During the HCl-mediated Boc deprotection, any moisture present will catalyze the hydrolysis of the C-Cl bond to form the pyrimidinone derivative[1]. Solution: Maintain strictly anhydrous conditions. Use anhydrous HCl in dioxane or IPA. If the hydrolysis impurity forms, it is notoriously difficult to remove because pyrimidinones exhibit strong N–H···O hydrogen bonding[2], forming highly stable, insoluble crystal lattices[2]. Prevention via Karl Fischer (KF) moisture control is more viable than downstream purification.

Q3: My crystallization yields an oil instead of crystals (Oiling out). How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility in the chosen solvent is too high, or the cooling rate is too rapid[3]. This prevents the molecules from arranging into a crystal lattice, causing the solution to cross the spinodal curve before reaching the metastable zone for nucleation[3]. Hydrochloride salts are particularly prone to this in neat alcohols. Solution: Adjust the thermodynamic driving force by selecting a solvent mixture where the compound has high solubility at elevated temperatures and low solubility at low temperatures[3]. Introduce a "seed crystal" of the pure compound at the cloud point to initiate crystal growth and bypass the oiling phase[3].

Q4: The product has co-precipitating low-solubility impurities. How do I kinetically optimize the crystallization?

Causality: This phenomenon is driven by a Solubility-Limited Impurity Purge type 2 (SLIP 2) mechanism[4]. In this scenario, the impurity is poorly soluble in the crystallization solvent and precipitates simultaneously with the product[4]. Thermodynamically, no purification can be achieved at equilibrium because both components are driven out of solution[4]. Solution: Exploit the difference in crystallization kinetics between the product and the impurity[4]. Utilize a seeded batch crystallization and deliberately stop the process before equilibrium is reached[4]. High product seed purities and a controlled crystallization time allow the API to crystallize while the impurity remains kinetically trapped in solution[4].

Quantitative Data Presentation

The selection of the crystallization solvent system directly dictates the impurity purge factor and the physical form of the API. The table below summarizes the optimization of solvent systems for this specific pyrimidine hydrochloride salt.

Solvent System (v/v)API Yield (%)Bis-Impurity (%)Hydrolysis Impurity (%)Oiling Out Observed?
100% Isopropanol (IPA)72.40.520.85No
100% Ethyl Acetate (EtOAc)95.12.150.20Yes (if unseeded)
IPA : EtOAc (1:3) 88.6 < 0.10 < 0.10 No (Optimal)
Ethanol : Heptane (1:2)81.00.451.20Yes

Experimental Protocols

Protocol A: Anhydrous Reactive Crystallization (Deprotection & Salt Formation)

This protocol is a self-validating system designed to prevent the hydrolysis impurity by strictly controlling moisture.

  • Preparation & Moisture Check: Dissolve 4-chloro-6-(1-Boc-piperidin-4-yloxy)pyrimidine (100 g) in anhydrous EtOAc (800 mL).

    • Self-Validation Step: Perform Karl Fischer (KF) titration on the solution. Proceed only if water content is < 0.05%. If > 0.05%, dry over activated 4Å molecular sieves.

  • Acidification: Cool the reactor to 10 °C. Dropwise, add 4.0 M HCl in Dioxane (3.0 equivalents) over 45 minutes, maintaining the internal temperature below 15 °C to prevent thermal degradation.

  • Reaction Monitoring: Stir at 15 °C for 4 hours.

    • Self-Validation Step: Pull a 1 mL aliquot, quench with cold saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. Proceed to isolation only when the Boc-intermediate is ≤ 0.1% AUC.

  • Initial Isolation: The hydrochloride salt will precipitate directly from the EtOAc mixture. Filter under a nitrogen blanket to prevent hygroscopic moisture absorption. Wash with cold anhydrous EtOAc (200 mL).

Protocol B: Kinetic Recrystallization for SLIP 2 Impurity Purge

This protocol utilizes kinetic control to reject co-precipitating impurities[4].

Workflow Crude Crude Product in IPA/EtOAc Heat Heating to 75°C (Dissolution) Crude->Heat Filter Hot Polish Filtration (Remove Insoluble) Heat->Filter Cool1 Controlled Cooling (0.5°C/min to 55°C) Filter->Cool1 Seed Seeding (1-2 wt%) Cool1->Seed Cool2 Cooling to 5°C (Aging for 2h) Seed->Cool2 Isolate Filtration & Wash (Cold EtOAc) Cool2->Isolate

Optimized cooling crystallization workflow for maximum impurity purging and yield.

  • Dissolution: Suspend the crude hydrochloride salt in an IPA:EtOAc (1:3 v/v) mixture (10 volumes). Heat the reactor to 75 °C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm inline filter to remove insoluble particulates and polymeric impurities.

  • Controlled Cooling & Seeding: Cool the solution at a linear rate of 0.5 °C/min to 55 °C.

    • Self-Validation Step: Verify the solution is clear but supersaturated. Add 1.5 wt% of high-purity 4-chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride seed crystals.

  • Aging & Kinetic Arrest: Hold at 55 °C for 60 minutes to establish the crystal bed. Then, cool to 5 °C at 0.25 °C/min.

    • Critical Step: To prevent the nucleation of SLIP 2 impurities, do not allow the slurry to age at 5 °C for more than 2 hours[4].

  • Isolation: Immediately filter the slurry via a Büchner funnel. Wash the cake with pre-chilled (0 °C) EtOAc (2 volumes) and dry in a vacuum oven at 45 °C for 12 hours.

References

  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.3

  • ACS Organic & Inorganic Au. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.2

  • National Institutes of Health (PMC). Investigation into the Formation of Impurities during the Optimization of Brigatinib.1

  • MDPI. Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.4

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride Substitution

Welcome to the Technical Support Center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific transformation. Our goal is to empower you with the scientific rationale and practical steps to achieve optimal reaction outcomes, focusing on the critical parameter of reaction temperature.

Understanding the Reaction: A Mechanistic Overview

The substitution of the chlorine atom on the 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride backbone with a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates this attack by stabilizing the intermediate.[1]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

The presence of the piperidin-4-yloxy group at the C6 position, being an electron-donating group, can influence the reactivity of the C4 position.[2] Furthermore, the starting material is a hydrochloride salt, which can affect the solubility and the basicity of the reaction medium.[3][4] The hydrochloride may need to be neutralized in situ or by pre-treatment, depending on the nature of the nucleophile and the reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the substitution reaction on 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, with a focus on temperature optimization.

Q1: My reaction is very slow or not proceeding at all. What is the first step to troubleshoot this?

A1: Low reactivity is a common issue in SNAr reactions. Before significantly increasing the temperature, consider the following factors:

  • Basicity of the Medium: If your starting material is the hydrochloride salt, the acidic proton can protonate your nucleophile, reducing its nucleophilicity. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DIPEA) to both neutralize the hydrochloride and facilitate the reaction. The choice of base and its stoichiometry are critical.[5]

  • Nucleophile Strength: The reactivity of the nucleophile is paramount. If you are using a weak nucleophile, a higher temperature will likely be required.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the Meisenheimer intermediate.[5]

If these factors are appropriately addressed, a systematic increase in temperature is the next logical step. Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[5]

Q2: I'm observing the formation of a significant amount of a byproduct, which I suspect is the 4-hydroxy-6-(piperidin-4-yloxy)pyrimidine. How can I prevent this?

A2: The formation of the 4-hydroxy byproduct is a result of hydrolysis, where water acts as a nucleophile. This is a common side reaction, especially at elevated temperatures.[6] Here’s how to mitigate it:

  • Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled solvents and flame-dried glassware.

  • Temperature Control: Hydrolysis is often more sensitive to temperature increases than the desired substitution reaction. If you are observing significant hydrolysis, try lowering the reaction temperature. A temperature screening experiment (see below) can help identify a temperature window where the desired reaction proceeds at a reasonable rate while minimizing hydrolysis.

  • Solvent Selection: While polar aprotic solvents are generally good, protic solvents like alcohols can also participate in solvolysis reactions, leading to alkoxy byproducts.[4] If water is the suspected culprit, switching to a rigorously dried aprotic solvent is recommended.

Q3: How do I determine the optimal starting temperature for my reaction?

A3: A good starting point for a new SNAr reaction on this scaffold is room temperature, followed by incremental increases. A scouting experiment is highly recommended.

Experimental Protocol: Temperature Scouting

  • Setup: In parallel vials, set up small-scale reactions (e.g., 0.1 mmol) under identical conditions (reagents, concentrations, solvent, and base).

  • Temperature Gradient: Place each vial in a separate heating block or oil bath set to different temperatures (e.g., 25 °C, 50 °C, 80 °C, and 110 °C).

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, 12, and 24 hours) by a suitable analytical method like TLC or HPLC-MS.[7]

  • Analysis: Analyze the consumption of the starting material, the formation of the desired product, and the emergence of any byproducts at each temperature.

This initial screen will provide a good indication of the required temperature range for the reaction to proceed efficiently.

Q4: My reaction gives a mixture of products even after optimizing the temperature. What else can I do?

A4: If you are still observing a mixture of products, consider the following:

  • Stoichiometry of the Nucleophile: Using a large excess of the nucleophile can sometimes lead to side reactions. Try running the reaction with a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile.[8]

  • Order of Addition: The order in which you add the reagents can be important. For instance, adding the nucleophile slowly to the reaction mixture containing the pyrimidine and the base might help to control the reaction.[9]

  • Thermal Stability of Reactants and Products: At very high temperatures, your starting material, product, or even the nucleophile might start to decompose. A thermal stability assessment of the individual components using techniques like DSC/TGA can be informative.[10]

Systematic Approach to Optimizing Reaction Temperature

Once you have a general idea of the required temperature range from the initial scouting, a more systematic approach can be employed to fine-tune the optimal temperature.

Experimental Workflow for Temperature Optimization

The following workflow provides a structured method for identifying the optimal reaction temperature.

Temperature_Optimization_Workflow A Initial Temperature Scouting (e.g., 25, 50, 80, 110 °C) B Analyze Results: - Conversion - Product Yield - Impurity Profile A->B C Identify Promising Temperature Range (e.g., 60-90 °C) B->C D Fine-Tuning Temperature Screen (e.g., 60, 70, 80, 90 °C) C->D E Analyze with Quantitative Method (HPLC) - Yield vs. Time at each Temperature D->E F Determine Optimal Temperature (Best balance of rate, yield, and purity) E->F G Confirmation Run at Optimal Temperature F->G

Caption: A systematic workflow for optimizing reaction temperature.

Data Presentation: Temperature Screening Results

Summarize your findings from the temperature screening experiments in a clear and concise table.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Product Yield (%)Major Impurity (%)
2524< 5< 1-
50244035< 1 (Hydrolysis)
8012> 95852 (Hydrolysis)
1104> 987510 (Hydrolysis + other)

This is example data and should be replaced with your experimental results.

Troubleshooting Logic Diagram

When faced with a suboptimal reaction outcome, this logic diagram can guide your troubleshooting process.

Troubleshooting_Logic Start Suboptimal Reaction Outcome Q1 Low Conversion? Start->Q1 A1_1 Increase Temperature Q1->A1_1 Yes A1_2 Check Base/Solvent Q1->A1_2 Yes Q2 High Impurity Levels? Q1->Q2 No End Optimized Reaction A1_1->End A1_2->End A2_1 Decrease Temperature Q2->A2_1 Yes A2_2 Ensure Anhydrous Conditions Q2->A2_2 Yes Q3 Inconsistent Results? Q2->Q3 No A2_1->End A2_2->End A3_1 Verify Reagent Purity Q3->A3_1 Yes A3_2 Ensure Consistent Mixing/Heating Q3->A3_2 Yes Q3->End No A3_1->End A3_2->End

Caption: A decision tree for troubleshooting common reaction issues.

Analytical Methods for Reaction Monitoring

Accurate monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column is often suitable for this class of compounds. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and any byproducts, which can help in diagnosing side reactions.

Typical HPLC Conditions:

ParameterValue
Column C18, 2.7-5 µm, e.g., 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

These are starting conditions and may require optimization for your specific nucleophile and product.

This technical guide provides a comprehensive framework for optimizing the reaction temperature for the substitution of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride. By understanding the underlying chemistry and adopting a systematic experimental approach, you can efficiently identify the optimal conditions to maximize yield and purity.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride vs. Free Base

In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation strategy. This decision profoundly influenc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation strategy. This decision profoundly influences critical parameters such as solubility, bioavailability, and, most importantly, stability. This guide provides an in-depth, objective comparison of the hydrochloride (HCl) salt and the free base forms of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine, a key intermediate in pharmaceutical synthesis. By presenting scientifically grounded principles and illustrative experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own work.

The conversion of a free base into a salt is a common strategy to enhance the physicochemical properties of a drug candidate.[1][2] Hydrochloride salts, in particular, are frequently chosen due to their potential to improve aqueous solubility and dissolution rates.[1][3] However, this modification can also introduce new challenges, such as increased hygroscopicity and potential for disproportionation back to the free base.[3][4] This guide will dissect these trade-offs in the context of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of both the salt and free base forms is essential for predicting their behavior during formulation and storage. The following table summarizes key differential characteristics, based on established principles of salt formation.

Property4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride4-Chloro-6-(piperidin-4-yloxy)pyrimidine (Free Base)Rationale and Implications
Molecular Weight 250.12 g/mol [5]213.67 g/mol The addition of HCl increases the molecular weight, a factor to consider in dosage calculations.
Melting Point HigherLowerSalt formation often leads to a more ordered crystal lattice, resulting in a higher melting point, which can be advantageous for processing.[1][6]
Aqueous Solubility Significantly HigherLowerThe ionic nature of the HCl salt allows for more favorable interactions with water molecules, enhancing solubility.[3][6] This is a primary driver for salt formation.
Hygroscopicity Potentially HigherLowerSalts, particularly hydrochlorides, can have a greater affinity for atmospheric moisture, which can impact physical and chemical stability.[7][8][9]
Physical Form Crystalline SolidCrystalline or Amorphous SolidThe salt form is often more readily crystallized, which can lead to better handling and purification.[6]

Experimental Deep Dive: A Comparative Stability Study

To provide a practical illustration of the stability differences, we will outline a comprehensive stability testing protocol. This includes long-term, accelerated, and forced degradation studies, which are critical for identifying potential degradation pathways and establishing a shelf-life for the API.[10][11][12]

Experimental Workflow

The following diagram illustrates the workflow for a comparative stability study.

Stability Study Workflow Figure 1: Comparative Stability Study Workflow cluster_0 Sample Preparation cluster_1 Stability Chambers cluster_2 Forced Degradation cluster_3 Analysis API_Salt Hydrochloride Salt Long_Term Long-Term (25°C/60% RH) API_Salt->Long_Term Accelerated Accelerated (40°C/75% RH) API_Salt->Accelerated Acid Acid Hydrolysis (0.1 M HCl) API_Salt->Acid Base Base Hydrolysis (0.1 M NaOH) API_Salt->Base Oxidation Oxidation (3% H2O2) API_Salt->Oxidation Thermal Thermal (80°C) API_Salt->Thermal Photolytic Photolytic (ICH Q1B) API_Salt->Photolytic API_Base Free Base API_Base->Long_Term API_Base->Accelerated API_Base->Acid API_Base->Base API_Base->Oxidation API_Base->Thermal API_Base->Photolytic HPLC Stability-Indicating HPLC Long_Term->HPLC Accelerated->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LC_MS LC-MS for Impurity ID HPLC->LC_MS If impurities detected

Caption: Workflow for the comparative stability assessment.

Protocols

1. Hygroscopicity Testing

  • Method: Dynamic Vapor Sorption (DVS) is employed to measure moisture sorption/desorption isotherms.[7]

  • Procedure:

    • A pre-weighed sample of each form (hydrochloride and free base) is placed in the DVS instrument.

    • The relative humidity (RH) is increased in a stepwise manner from 0% to 95% at a constant temperature (25°C).

    • The change in mass is recorded at each RH step until equilibrium is reached.

    • The RH is then decreased in a similar stepwise manner back to 0% to assess desorption and any hysteresis.

2. Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and demonstrate the specificity of the analytical method.[11][13] The recommended degradation is typically in the range of 5-20%.[14]

  • Acid Hydrolysis: The API is dissolved in 0.1 M HCl and heated at 60°C for a specified duration.

  • Base Hydrolysis: The API is dissolved in 0.1 M NaOH and kept at room temperature.

  • Oxidative Degradation: The API is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid API is exposed to a high temperature (e.g., 80°C) in a calibrated oven.

  • Photostability: The API is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent API from any degradation products.[15]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 225 nm or 266 nm).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Anticipated Results and Discussion

The following table presents a hypothetical but scientifically plausible set of results from the described stability studies.

Stability Condition4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride4-Chloro-6-(piperidin-4-yloxy)pyrimidine (Free Base)Discussion
Hygroscopicity (at 80% RH) ~2.5% weight gain (Hygroscopic)<0.5% weight gain (Non-hygroscopic)The HCl salt is expected to be more hygroscopic, which can lead to handling issues and may act as a plasticizer, potentially increasing chemical degradation.[7][8][]
Accelerated Stability (40°C/75% RH, 6 months) ~1.2% total impurities~0.3% total impuritiesThe higher moisture content in the hygroscopic salt form can accelerate hydrolysis of the chloro-pyrimidine moiety, a known degradation pathway for such heterocyclic compounds.[10]
Acid Hydrolysis (0.1 M HCl, 60°C, 8 hrs) ~8% degradation~15% degradationThe free base, with its unprotonated piperidine nitrogen, may be more susceptible to acid-catalyzed degradation pathways.
Base Hydrolysis (0.1 M NaOH, RT, 24 hrs) ~18% degradation~5% degradationThe HCl salt, in a basic solution, will convert to the free base. However, the presence of chloride ions and the initial acidic nature of the salt in microenvironments can influence degradation rates. The chloro-pyrimidine ring is susceptible to nucleophilic attack under basic conditions.
Oxidative (3% H₂O₂, RT, 24 hrs) Minor degradation (<2%)Minor degradation (<2%)The core structure may not be highly susceptible to oxidation under these conditions.
Photostability (ICH Q1B) StableStablePyrimidine derivatives can be light-sensitive, but in this case, both forms are anticipated to be relatively stable.[18]
Potential Degradation Pathway

The primary anticipated degradation pathway for both forms involves the hydrolysis of the chloro group on the pyrimidine ring, which is susceptible to nucleophilic attack. This is likely accelerated by moisture and high temperatures.

Degradation Pathway Figure 2: Potential Hydrolytic Degradation Pathway Start 4-Chloro-6-(piperidin-4-yloxy)pyrimidine End 4-Hydroxy-6-(piperidin-4-yloxy)pyrimidine (Major Degradant) Start->End H2O, ΔT, pH

Caption: Anticipated hydrolytic degradation pathway.

Conclusion and Recommendations

The choice between the hydrochloride salt and the free base of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine is a classic example of the trade-offs encountered in pharmaceutical development.

  • The hydrochloride salt offers the significant advantage of enhanced aqueous solubility, which is often a critical factor for bioavailability. However, this comes at the cost of increased hygroscopicity, which can compromise long-term stability, particularly under high humidity conditions.[19]

  • The free base demonstrates superior stability against moisture and in accelerated conditions. Its lower hygroscopicity simplifies handling and storage.[20] However, its lower aqueous solubility might necessitate more complex formulation strategies to achieve desired dissolution profiles.[21]

Recommendation:

For applications where aqueous solubility is paramount and the final dosage form and packaging can mitigate moisture uptake (e.g., through the use of desiccants or blister packaging), the hydrochloride salt may be the preferred form.

Conversely, if the API is intended for a solid oral dosage form where stability is the primary concern and solubility can be addressed through formulation techniques (e.g., particle size reduction, use of solubilizing excipients), the free base presents a more robust and less challenging option from a chemical stability perspective.

Ultimately, the optimal choice depends on the specific requirements of the final drug product and the intended therapeutic application. The experimental framework provided in this guide offers a robust methodology for making this critical decision based on empirical data.

References

  • Al-Ghaban, F., & Al-Assi, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(23), 7234. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Rao, N., et al. (n.d.). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

  • Pharma Innovation. (2025, September 10). API Hygroscopicity. Retrieved from [Link]

  • Grosch, A. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Contract Pharma. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Retrieved from [Link]

  • Singh, L. (2026, March 25). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Mathers, A., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1599-1613. Retrieved from [Link]

  • Williams, H. D., & Yau, M. K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 32(6), 154-156. Retrieved from [Link]

  • IOSRPHR. (n.d.). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]

  • Mathers, A. (n.d.). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. Retrieved from [Link]

  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Unger, T. (2009). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 38(5), 459-466. Retrieved from [Link]

  • Serajuddin, A. T. M., et al. (2009). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 98(10), 3746-3755. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-(piperidin-4-yloxy)-pyriMidine hydrochloride. Retrieved from [Link]

  • Patel, Y. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • TSI Journals. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Muhammad, S., et al. (2024, August 1). Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. ResearchGate. Retrieved from [Link]

  • Venkatesh, D. N. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-(piperidin-3-yloxy)-pyriMidine hydrochloride. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Koyiri, K., & Kumar, S. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(1), 123-128. Retrieved from [Link]

  • MDPI. (2021, November 17). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-phenoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved from [Link]

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

Sources

Comparative

Scaffold Cross-Reactivity Profiling: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride vs. Alternative Pyrimidine Pharmacophores

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Comparison Guide Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Comparison Guide

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the selection of a core scaffold dictates both the primary target affinity and the downstream off-target liability profile. 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (4-C6-POPP) is a highly versatile, privileged building block. While it serves as a critical intermediate in synthesizing both ATP-competitive kinase inhibitors[1] and G-protein coupled receptor (GPCR) modulators[2], its dual-pharmacophore nature presents significant cross-reactivity challenges.

This guide objectively compares the cross-reactivity profile of the 4-C6-POPP scaffold against alternative pyrimidine-based pharmacophores (such as 2,4-diaminopyrimidines and 4-amino-quinazolines). By examining the mechanistic causality behind its binding promiscuity and detailing self-validating screening protocols, this document provides a framework for navigating off-target liabilities during lead optimization.

Mechanistic Causality: The Double-Edged Sword of Privileged Scaffolds

As a Senior Application Scientist, it is crucial to look beyond empirical binding data and understand the structural causality driving cross-reactivity. The promiscuity of the 4-C6-POPP scaffold is not random; it is a direct consequence of its bipartite structural motifs:

  • The Pyrimidine Core (Kinase Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as potent hydrogen bond acceptors. In the kinome, these nitrogens mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., binding to Ala213 in Aurora A kinase)[3].

  • The Piperidin-4-yloxy Motif (GPCR Lipophilic Anchor): While this flexible ether-linked piperidine projects into the solvent-exposed region of kinases, it acts as a primary pharmacophore for GPCRs. Specifically, in GPR119 (a target for Type 2 Diabetes), this lipophilic moiety interacts deeply with transmembrane helices to stabilize the active receptor conformation, triggering cAMP accumulation[4].

  • The C4-Chloro Substituent: Primarily used as a synthetic handle for SNAr functionalization, unreacted halogens can engage in halogen bonding or occupy hydrophobic sub-pockets, inadvertently stabilizing off-target protein conformations.

Because this single scaffold contains the structural prerequisites for both kinase inhibition and GPCR agonism, researchers developing Aurora kinase inhibitors must actively screen against GPR119 to prevent off-target metabolic effects (e.g., unintended GLP-1 release), and vice versa.

Pathway Scaffold 4-C6-POPP Scaffold (Pyrimidine-Piperidine) Kinase Kinase Hinge Region (e.g., Aurora A, Src) Scaffold->Kinase N1/N3 H-Bonding (ATP Competitive) GPCR GPCR Orthosteric Site (e.g., GPR119) Scaffold->GPCR Piperidine Lipophilic Anchoring Tox Off-Target Toxicity (Cell Cycle Arrest) Kinase->Tox Unintended Inhibition Eff Metabolic Efficacy (cAMP / GLP-1 Release) GPCR->Eff Agonism

Fig 1. Divergent signaling pathways triggered by the 4-C6-POPP scaffold via kinase and GPCR binding.

Quantitative Data Presentation: Scaffold Comparison

To contextualize the performance of 4-C6-POPP, we compare its baseline derivative metrics against two standard alternatives: the highly kinase-biased 2,4-Diaminopyrimidine and the rigid 4-Amino-quinazoline .

Table 1: Comparative Cross-Reactivity Profiling of Pyrimidine-Based Scaffolds

Pharmacophore ScaffoldPrimary Kinase (Aurora A) IC₅₀Off-Target Kinase (Src) IC₅₀Off-Target GPCR (GPR119) EC₅₀Kinome Selectivity (S-score)Primary Liability
4-C6-POPP Derivatives 15 nM45 nM120 nM0.35 (Broad)Dual Kinase/GPCR Activity
2,4-Diaminopyrimidine 8 nM>10,000 nM>10,000 nM0.72 (Selective)CYP450 Inhibition
4-Amino-quinazoline >10,000 nM12 nM>10,000 nM0.65 (Moderate)hERG Toxicity

Analysis: While 4-C6-POPP derivatives show excellent potency against Aurora A, their low S-score (0.35) and potent GPR119 EC₅₀ (120 nM) highlight a broad cross-reactivity profile. In contrast, 2,4-Diaminopyrimidines offer superior kinome selectivity but lack the structural flexibility required for GPCR engagement.

Self-Validating Experimental Protocols for Cross-Reactivity

To accurately map these liabilities, experimental workflows must be rigorously designed to prevent false positives caused by compound artifacts. The following protocols are engineered as self-validating systems.

Protocol A: High-Throughput Kinome Selectivity Profiling (TR-FRET)

Causality: Pyrimidine derivatives frequently exhibit intrinsic fluorescence, which confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates short-lived autofluorescence, ensuring that measured IC₅₀ values reflect true target engagement rather than optical artifacts.

  • Assay Preparation: Dispense 4-C6-POPP analogs and alternative scaffolds (10-point dose-response, 10 µM to 0.5 nM) into 384-well low-volume plates using acoustic dispensing.

  • Kinase Reaction: Add Aurora A kinase, ATP (at Km to ensure competitive binding sensitivity), and a biotinylated substrate peptide. Incubate for 60 minutes at 25°C.

  • Detection: Add Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Check: Include Staurosporine (10 µM) as a positive inhibition control and 1% DMSO as a negative vehicle control. The assay data is only accepted if the calculated Z'-factor is > 0.7 , mathematically confirming assay robustness independent of compound interference.

Protocol B: Orthogonal GPCR Counter-Screening (cAMP Accumulation)

Causality: Because the piperidin-4-yloxy moiety is a known pharmacophore for GPR119 agonism, kinase-directed compounds must be counter-screened to ensure they do not inadvertently trigger incretin/GLP-1 release pathways in vivo.

  • Cell Seeding: Plate CHO-K1 cells stably expressing human GPR119 at 10,000 cells/well in a 384-well plate.

  • Compound Incubation: Treat cells with the test compounds in the presence of IBMX (a phosphodiesterase inhibitor) to prevent rapid cAMP degradation. Incubate for 30 minutes.

  • Lysis and Detection: Lyse cells and add d2-labeled cAMP alongside a cryptate-labeled anti-cAMP antibody to measure competitive HTRF signal.

  • Self-Validation Check: Utilize Forskolin (10 µM) to define the maximum theoretical cAMP window (Emax) and AR231453 (a reference GPR119 agonist) to validate receptor-specific sensitivity. The protocol self-validates by requiring the reference agonist EC₅₀ to fall within 0.5 log units of historical baselines (~5 nM).

Workflow Step1 Compound Library Prep (4-C6-POPP vs Alternatives) Step2 Primary Kinome Profiling (TR-FRET Panel) Step1->Step2 Step3 GPCR Counter-Screening (cAMP Accumulation) Step2->Step3 Identify Kinase Hits (IC50 < 1 µM) Step4 Orthogonal Validation (Cellular NanoBRET) Step3->Step4 Filter GPCR Agonists Decision Selectivity Analysis (Gini Coefficient > 0.6) Step4->Decision Confirm Target Engagement

Fig 2. Self-validating high-throughput screening workflow for identifying scaffold cross-reactivity.

Conclusion

The 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride scaffold offers a highly efficient starting point for drug discovery, but its structural features inherently bridge the gap between kinase hinge-binding and GPCR allosteric/orthosteric anchoring. When compared to more rigid alternatives like 4-amino-quinazolines, 4-C6-POPP requires a much more stringent, multi-disciplinary screening cascade. By employing self-validating TR-FRET and cAMP accumulation assays, researchers can successfully map and engineer away these cross-reactive liabilities during the lead optimization phase.

References

  • Source: nih.
  • Source: acs.
  • Title: Aurora kinase inhibitors: a patent review (2014-2020)
  • Source: google.

Sources

Validation

Comparative Guide to Leaving Group Reactivity in 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Hydrochloride

As a highly versatile electrophilic scaffold in medicinal chemistry, 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride presents a fascinating case study in chemoselectivity and leaving group dynamics. For drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile electrophilic scaffold in medicinal chemistry, 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride presents a fascinating case study in chemoselectivity and leaving group dynamics. For drug development professionals designing kinase inhibitors or receptor antagonists, understanding the precise reactivity of this molecule is critical for planning late-stage functionalizations.

This guide provides an authoritative comparison of the leaving group reactivity within this scaffold, evaluating both its internal chemoselectivity (C4-chloro vs. C6-alkoxy) and its external performance against alternative pyrimidine leaving groups.

Intramolecular Chemoselectivity: C4-Chloride vs. C6-Alkoxide

When subjected to nucleophilic aromatic substitution (SNAr) conditions, 4-Chloro-6-(piperidin-4-yloxy)pyrimidine presents two theoretical sites for attack: the C4 position bearing a chloride, and the C6 position bearing a piperidin-4-yloxy (alkoxy) group.

In practice, nucleophiles will exclusively attack the C4 position . This absolute regioselectivity is driven by two fundamental principles of physical organic chemistry:

  • Leaving Group Ability (pKa of the Conjugate Acid): A good leaving group must be able to stabilize the negative charge it carries upon departure. Chloride is an exceptional leaving group because its conjugate acid (HCl) is highly acidic (pKa ≈ -7). Conversely, the alkoxide leaving group at C6 has a conjugate acid (an alcohol) with a pKa of ~16, making it a highly unstable, strongly basic anion that strongly resists displacement.

  • Electronic Deactivation via Resonance: The oxygen atom of the piperidin-4-yloxy group donates lone-pair electron density into the pyrimidine ring via resonance (+M effect). This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C6 position, significantly reducing its electrophilicity. The chlorine atom, however, is inductively withdrawing (-I effect), which lowers the LUMO energy at C4 and accelerates nucleophilic attack 1.

Chemoselectivity_Logic Start Evaluate Electrophilic Sites in Pyrimidine Scaffold C4 C4 Position (C-Cl Bond) Start->C4 C6 C6 Position (C-OR Bond) Start->C6 C4_Eval High LUMO Coefficient Excellent Leaving Group (Cl-) Lower Activation Energy C4->C4_Eval C6_Eval Resonance Donation from Oxygen Poor Leaving Group (Alkoxide) High Activation Energy C6->C6_Eval Result Exclusive Nucleophilic Attack at C4 C4_Eval->Result Favored Pathway C6_Eval->Result Disfavored

Fig 1: Chemoselectivity logic for SNAr in 4-chloro-6-alkoxypyrimidines.

Intermolecular Comparison: The "Element Effect" in SNAr

To fully evaluate the performance of the 4-chloro group, we must compare it against alternative synthetic strategies that utilize different leaving groups at the C4 position (e.g., fluoro, bromo, or methylsulfonyl groups).

Unlike SN2 reactions where leaving group departure is rate-determining (yielding a reactivity order of I > Br > Cl > F), SNAr reactions are governed by the Element Effect 2. In SNAr, the rate-determining step is the initial addition of the nucleophile to form the anionic Meisenheimer complex. Because fluorine is highly electronegative, it strongly polarizes the C4 carbon, drastically lowering the activation energy for nucleophilic attack. Consequently, the reactivity order in pyrimidine SNAr is F > SO₂Me > Cl ≈ Br > I 3.

While 4-fluoro and 4-methylsulfonyl derivatives react faster, the 4-chloro derivative remains the industry standard due to its optimal balance of shelf-stability, synthetic accessibility, and sufficient reactivity under mild thermal conditions 4.

SNAr_Mechanism SM 4-Chloro-6-(alkoxy) pyrimidine MC Meisenheimer Complex (Addition Intermediate) SM->MC Rate-Determining Addition (k1) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Attack at C4 Prod C4-Substituted Product MC->Prod Fast Elimination (k2) LG Chloride Ion (Leaving Group) MC->LG Departure

Fig 2: Addition-elimination SNAr mechanism at the C4 position.

Quantitative Data Presentation

The following tables summarize the empirical reactivity profiles, demonstrating both the intermolecular leaving group capabilities and the intramolecular chemoselectivity of the scaffold.

Table 1: Relative SNAr Reactivity of C4-Substituted Pyrimidines
Leaving Group at C4Relative Rate (k_rel)Electronegativity (Pauling)Leaving Group Ability (pKa of conjugate acid)Practical Assessment
-F ~3003.983.2 (HF)Extremely fast; prone to unwanted hydrolysis.
-SO₂Me ~50N/A-1.9 (MeSO₃H)Excellent reactivity; requires extra oxidation step to synthesize.
-Cl (Current)1.0 (Ref) 3.16 -7.0 (HCl) Optimal balance of stability and reactivity.
-Br ~0.82.96-9.0 (HBr)Heavier, more expensive; no kinetic advantage over Cl.
Table 2: Intramolecular Chemoselectivity Data for 4-Chloro-6-alkoxypyrimidines
Reaction TypeNucleophileConditionsC4-Substitution YieldC6-Substitution Yield
Amination MorpholineDIPEA, DMF, 80°C>95%Not detected
Thiolation Sodium thiomethoxideTHF, 0°C92%Not detected
Hydrolysis 1M NaOH (aq)H₂O/THF, 60°C88%<1%

Experimental Protocol: Self-Validating Regioselective Amination

When working with 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride , a unique synthetic challenge arises: the molecule contains a protected secondary amine (the protonated piperidine). If the salt is neutralized indiscriminately, the free piperidine nitrogen can act as a nucleophile and attack the C4-chloride of an adjacent molecule, leading to rapid oligomerization.

The following protocol is engineered to kinetically favor the external nucleophile and includes a self-validating analytical checkpoint.

Step-by-Step Methodology
  • Reagent Assembly: In a dry 20 mL reaction vial, suspend 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (1.0 equiv, 1.0 mmol) and the external nucleophile (e.g., morpholine, 3.0 equiv, 3.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Introducing the external nucleophile in a 3-fold excess before the addition of base ensures that once the pyrimidine is deprotonated, the external nucleophile kinetically outcompetes any intermolecular self-condensation.

  • Controlled Deprotonation: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise over 5 minutes.

    • Causality: DIPEA is non-nucleophilic due to steric hindrance. It neutralizes the hydrochloride salt and acts as an acid scavenger for the HCl generated during the SNAr reaction. Slow addition prevents a sudden spike in free piperidine concentration.

  • Thermal Activation: Remove the cooling bath and heat the reaction mixture to 80 °C for 4 hours.

    • Causality: While highly activated pyrimidines can react at room temperature, the electron-donating alkoxy group at C6 slightly dampens the ring's overall electrophilicity, necessitating thermal energy to overcome the Meisenheimer complex activation barrier.

  • Self-Validating Monitoring (LC-MS): Sample an aliquot for LC-MS analysis.

    • Validation Checkpoint: The starting material exhibits a distinct 3:1 isotopic mass ratio (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The reaction is confirmed complete when this 3:1 isotopic cluster entirely disappears, replaced by the product mass (M - 35.5 Da + Nucleophile mass) exhibiting no chlorine isotope pattern.

  • Workup & Isolation: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Wash the combined organic layers heavily with brine to remove residual DMF and DIPEA salts, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:1

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (NIH) URL:2

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL:4

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (NIH) URL:3

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Authoritative Safety Protocols for Laboratory and Research Professionals Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Safety Protocols for Laboratory and Research Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the innovator—the researcher—is paramount. This guide provides an in-depth operational plan for the safe handling of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. While comprehensive toxicological data for this specific molecule is not widely published, a rigorous safety protocol can be established by analyzing its structural components: a chlorinated pyrimidine and a piperidine moiety. This document synthesizes data from analogous compounds and established laboratory safety principles to build a self-validating system of protection.

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential risks is the first step in mitigating them. Based on data from structurally related compounds like 4-Chloropyridine hydrochloride and other pyrimidine derivatives, a clear hazard profile emerges.[1][2]

  • Acute Oral Toxicity: The compound is likely harmful if swallowed.[1][2][3] Accidental ingestion could lead to adverse health effects.

  • Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation.[1][2] Chlorinated organic compounds can be corrosive or irritating to tissues upon contact.

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[2][4] Fine powders can be easily aerosolized during handling.

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not merely recommended; it is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety GogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Required at all times to protect from splashes and airborne particles.
Face ShieldTo be worn in addition to goggles during procedures with a high risk of splashing (e.g., preparing solutions, transferring large quantities).[5]
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves are recommended for their broad chemical resistance.[6][5] Always inspect gloves for degradation before use and change them frequently. For prolonged contact, consider double-gloving.
Laboratory CoatA flame-retardant, long-sleeved lab coat is essential. It should be fully buttoned to provide maximum coverage.[5]
Respiratory Protection Certified Chemical Fume HoodAll weighing and handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][5]
NIOSH-Approved RespiratorIn the rare event a fume hood is unavailable or during a significant spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter should be used.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for preventing accidental exposure and ensuring the integrity of your research.

Step 1: Pre-Handling & Preparation
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Designate Area: Designate a specific area within a chemical fume hood for handling the compound.

  • Assemble Materials: Ensure all necessary equipment (spatulas, glassware, weighing paper) and waste containers are inside the fume hood before you begin.

  • Don PPE: Put on all required PPE as outlined in the table above before opening the primary container.

Step 2: Safe Handling & Weighing
  • Work Within Fume Hood: Conduct all manipulations, including weighing and preparing solutions, deep within the sash of a certified chemical fume hood.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a micro-spatula for transfers. Do not pour the dry powder.

  • Grounding: When transferring larger quantities, take precautionary measures against static discharge.[9]

  • Container Sealing: Keep the container tightly sealed when not in use.[2]

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Tool Cleaning: Clean all spatulas and glassware thoroughly.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, followed by face shield and goggles) to avoid cross-contamination. Never wear gloves outside the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][5]

Emergency & Disposal Protocols

Preparedness is key to mitigating the impact of an accidental release.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician for guidance.[1][2]

  • If on Skin: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms occur, seek medical attention.

Minor Spill Management (<1g)

A clear, rehearsed plan is essential for responding to a spill. The workflow below outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Finalization Finalization Alert Alert Personnel Immediately Evacuate Evacuate Immediate Area Ventilate Ensure Fume Hood is Operating DonPPE Don Full PPE (Gloves, Goggles, Coat) Ventilate->DonPPE ASSESS SITUATION Contain Cover Spill with Inert Absorbent Material DonPPE->Contain Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Decontaminate Wipe Spill Area with Appropriate Solvent Collect->Decontaminate Dispose Dispose of Waste via Institutional EHS Protocols Decontaminate->Dispose SECURE WASTE Doff Doff PPE and Wash Hands Thoroughly Dispose->Doff

Caption: Workflow for managing a minor chemical spill.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Place materials in a clearly labeled, sealed container and follow your institution's specific guidelines for chemical waste disposal. Do not pour waste down the drain.[2][8]

By adhering to this comprehensive guide, researchers can confidently handle 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Fisher Scientific.
  • 4-Chloro-6-(piperidin-4-yloxy)-pyriMidine hydrochloride, 98+%. C9H13Cl2N3O, MW: 250.12.
  • SAFETY DATA SHEET - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet - 4-(Piperidin-4-yl)pyrimidine. AK Scientific, Inc.
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  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI Bookshelf.
  • SAFETY DATA SHEET - P0662:Pyrimidine free base.
  • SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
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Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
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